In-Depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical and biological properties of trans-4-Butylcyclohexanecarboxylic acid. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of trans-4-Butylcyclohexanecarboxylic acid. The information is intended to support research and development activities by providing key data points, experimental methodologies, and visual representations of its biological context and synthesis.
Core Properties and Data
trans-4-Butylcyclohexanecarboxylic acid, also known as Buciclic acid, is a substituted cyclohexanecarboxylic acid.[1] Its core properties are summarized below.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of trans-4-Butylcyclohexanecarboxylic acid are presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[7]
O-H Stretch: A very broad absorption is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxyl group.[7]
C-H Stretch: Aliphatic C-H stretching absorptions are expected just below 3000 cm⁻¹.
C=O Stretch: A strong carbonyl stretch is anticipated between 1760-1690 cm⁻¹.[7]
C-O Stretch & O-H Bend: A C-O stretch is expected between 1320-1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton on the carboxylic acid group is expected to be a broad singlet far downfield, typically above 10 ppm. The protons on the cyclohexane ring and the butyl group would appear in the upfield region (approximately 0.8-2.5 ppm). The proton on the carbon bearing the carboxyl group (methine proton) would be deshielded relative to the other ring protons.
¹³C NMR: The carbonyl carbon of the carboxylic acid is the most downfield signal, typically in the range of 175-185 ppm. The carbons of the cyclohexane ring and the butyl group would appear in the upfield region (approximately 10-50 ppm).
Mass Spectrometry (MS)
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.1463 m/z).[4] Common fragmentation patterns would include the loss of the butyl group and cleavage of the cyclohexane ring.
Biological Activity and Signaling Pathway
trans-4-Butylcyclohexanecarboxylic acid (referred to as 4-BCCA in some literature) has been identified as a low-affinity inhibitor of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the transmembrane domain. This suggests potential therapeutic applications in conditions involving excitotoxicity, such as epilepsy.
The AMPA receptor is a key ionotropic glutamate receptor responsible for fast excitatory neurotransmission.[8] Inhibition at the transmembrane domain suggests that trans-4-Butylcyclohexanecarboxylic acid may act as a non-competitive antagonist, preventing ion channel opening even when glutamate is bound to the receptor.[9] This modulation can dampen excessive neuronal excitation.
An In-depth Technical Guide to the Physicochemical Characteristics of trans-4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction trans-4-Butylcyclohexanecarboxylic acid is a saturated carboxylic acid characterized by a cyclohexane ring substituted with a butyl group at th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Butylcyclohexanecarboxylic acid is a saturated carboxylic acid characterized by a cyclohexane ring substituted with a butyl group at the C4 position and a carboxylic acid function at the C1 position, with the substituents in a trans configuration. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and liquid crystals. Its physicochemical properties are critical determinants of its reactivity, solubility, and potential biological activity, making a thorough understanding of these characteristics essential for its application in research and development.
Physicochemical Properties
The key physicochemical parameters of trans-4-Butylcyclohexanecarboxylic acid are summarized in the table below. These values are crucial for predicting the compound's behavior in various chemical and biological systems.
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of carboxylic acids like trans-4-butylcyclohexanecarboxylic acid.
Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.
Protocol:
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
The capillary tube is placed in a melting point apparatus, which provides controlled heating.
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
The temperature at which the last crystal melts is recorded as the end of the melting range.
For a pure compound, the melting range is typically narrow (0.5-2 °C).
Boiling Point Determination (Microscale Method)
This method is suitable for determining the boiling point of a small quantity of a liquid.
Protocol:
A small volume (a few milliliters) of the liquid is placed in a small test tube.
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
The test tube is attached to a thermometer and heated in a suitable bath (e.g., an oil bath).
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
The heating is discontinued, and the liquid is allowed to cool slowly.
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[6]
Protocol:
A precise weight of the carboxylic acid is dissolved in a known volume of a suitable solvent (e.g., a water-methanol mixture for sparingly soluble compounds).
The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
A titration curve is generated by plotting the pH versus the volume of titrant added.
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a particular solvent.[7]
Protocol:
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed flask.
The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
The saturated solution is then separated from the undissolved solid by filtration or centrifugation.
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[8]
This concentration represents the solubility of the compound at that specific temperature.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol:
Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.
The mixture is allowed to stand until the two phases have completely separated.
The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).[9]
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
The logP is the base-10 logarithm of the partition coefficient.[10]
Visualizations
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the characterization of a chemical compound like trans-4-Butylcyclohexanecarboxylic acid.
An In-depth Technical Guide on the Molecular Structure and Conformation of trans-4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction Trans-4-Butylcyclohexanecarboxylic acid is a substituted cyclohexane derivative that has garnered significant interest in the field of pharmaco...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-4-Butylcyclohexanecarboxylic acid is a substituted cyclohexane derivative that has garnered significant interest in the field of pharmacology, particularly for its role as a negative allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics targeting the AMPA receptor. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of trans-4-Butylcyclohexanecarboxylic acid, integrating data from X-ray crystallography, and computational modeling.
Molecular Structure
The molecular formula of trans-4-Butylcyclohexanecarboxylic acid is C₁₁H₂₀O₂. The structure consists of a cyclohexane ring with a butyl group and a carboxylic acid group attached to carbons 1 and 4, respectively. The "trans" designation indicates that the butyl and carboxylic acid groups are on opposite sides of the cyclohexane ring.
X-ray Crystallography Data
The crystal structure of trans-4-Butylcyclohexanecarboxylic acid in complex with the rat GluA2 AMPA receptor has been determined, providing precise atomic coordinates.[1][4][5] Analysis of this crystallographic data (PDB ID: 6XSR) reveals the bond lengths, bond angles, and dihedral angles of the molecule in its bound state.
Table 1: Selected Bond Lengths for trans-4-Butylcyclohexanecarboxylic Acid (from PDB: 6XSR)
Atom 1
Atom 2
Bond Length (Å)
C1
C2
1.53
C2
C3
1.52
C3
C4
1.53
C4
C5
1.52
C5
C6
1.53
C6
C1
1.53
C1
C7 (Carboxyl C)
1.51
C7
O1 (Carboxyl O)
1.25
C7
O2 (Carboxyl O)
1.25
C4
C8 (Butyl C1)
1.54
C8
C9 (Butyl C2)
1.53
C9
C10 (Butyl C3)
1.53
C10
C11 (Butyl C4)
1.53
Table 2: Selected Bond Angles for trans-4-Butylcyclohexanecarboxylic Acid (from PDB: 6XSR)
Atom 1
Atom 2
Atom 3
Bond Angle (°)
C6
C1
C2
111.2
C1
C2
C3
111.5
C2
C3
C4
111.1
C3
C4
C5
111.3
C4
C5
C6
111.6
C5
C6
C1
111.2
C2
C1
C7
110.8
O1
C7
O2
124.5
C1
C7
O1
117.7
C3
C4
C8
112.1
Conformational Analysis
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For a trans-1,4-disubstituted cyclohexane, there are two possible chair conformations that can interconvert via a process known as ring flipping. In the case of trans-4-Butylcyclohexanecarboxylic acid, the two chair conformations are one where both the butyl and carboxylic acid groups are in equatorial positions (di-equatorial) and one where both are in axial positions (di-axial).
Due to steric hindrance, the conformation where the bulky butyl group occupies an equatorial position is significantly more stable. The carboxylic acid group, being smaller than the butyl group, also prefers the equatorial position. Therefore, the di-equatorial conformer is the most stable and predominant conformation of trans-4-Butylcyclohexanecarboxylic acid.
An In-depth Technical Guide to the Synthesis and Purification of trans-4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification of trans-4-Butylcyclohexanecarboxylic acid, a valuable building blo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of trans-4-Butylcyclohexanecarboxylic acid, a valuable building block in pharmaceutical and materials science. This document details the primary synthetic route, purification methodologies, and characterization data, presented in a format tailored for scientific professionals.
Synthesis of trans-4-Butylcyclohexanecarboxylic Acid
The most prevalent and industrially scalable method for the synthesis of trans-4-Butylcyclohexanecarboxylic acid is the catalytic hydrogenation of 4-butylbenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring, followed by methodologies to isolate the desired trans isomer.
Core Reaction: Catalytic Hydrogenation
The fundamental transformation involves the saturation of the benzene ring of 4-butylbenzoic acid using hydrogen gas in the presence of a metal catalyst. The reaction is typically carried out under elevated temperature and pressure to ensure efficient conversion.
A variety of catalysts can be employed for this hydrogenation, with ruthenium and rhodium catalysts often demonstrating high activity.[1] For the hydrogenation of benzoic acid derivatives, ruthenium on carbon (Ru/C) is a commonly used and effective catalyst.[2] The reaction is typically performed in a basic aqueous medium, such as a sodium hydroxide solution, which facilitates the dissolution of the starting material and the final product.
Experimental Protocol: Catalytic Hydrogenation of 4-Butylbenzoic Acid
This protocol is a representative example of the synthesis, adapted from established procedures for similar transformations.[3]
Materials:
4-Butylbenzoic Acid
5% Ruthenium on Carbon (Ru/C)
Sodium Hydroxide (NaOH)
Deionized Water
Hydrogen Gas (H₂)
Hydrochloric Acid (HCl) for acidification
Ethyl Acetate for extraction
Procedure:
A high-pressure autoclave reactor is charged with 4-butylbenzoic acid, a catalytic amount of 5% Ru/C (typically 1-5 mol%), and an aqueous solution of sodium hydroxide.
The reactor is sealed and purged several times with nitrogen gas to remove any oxygen.
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10-20 atm).
The reaction mixture is heated to a temperature in the range of 140-150°C and stirred vigorously for a specified duration (e.g., 1-4 hours) to ensure complete hydrogenation.[3]
After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.
The reaction mixture is filtered to remove the catalyst.
The aqueous filtrate is then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude 4-Butylcyclohexanecarboxylic acid (a mixture of cis and trans isomers).
The crude product is collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the acidified aqueous layer using an organic solvent like ethyl acetate, followed by drying of the organic phase and removal of the solvent under reduced pressure.
Yields for this reaction are reported to be in the range of 82-88%.[3]
Stereochemical Control and Isomerization
The catalytic hydrogenation of 4-butylbenzoic acid typically yields a mixture of cis and trans isomers. For many applications, the pure trans isomer is required. The thermodynamic equilibrium favors the trans isomer, where the bulky butyl and carboxylic acid groups are in equatorial positions, minimizing steric hindrance. Isomerization of the cis to the trans isomer can be achieved by heating the isomer mixture in the presence of a strong base.
Purification of trans-4-Butylcyclohexanecarboxylic Acid
Purification of the crude product is essential to isolate the trans isomer in high purity. Recrystallization is the most common and effective method for this purpose.
Recrystallization
The choice of solvent is critical for successful recrystallization. trans-4-Butylcyclohexanecarboxylic acid exhibits moderate solubility in polar solvents like ethanol and ether and is less soluble in non-polar solvents such as petroleum ether.[4] This solubility profile allows for effective purification by recrystallization.
Petroleum Ether (or a mixture of polar and non-polar solvents)
Procedure:
The crude 4-Butylcyclohexanecarboxylic acid is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. Based on the solubility data, a non-polar solvent like petroleum ether is a good starting point. For similar compounds like trans-4-t-butylcyclohexanol, hot petroleum ether has been used effectively.[5]
The hot solution is filtered, if necessary, to remove any insoluble impurities.
The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals of the less soluble trans isomer.
The solution is then cooled further in an ice bath to maximize the yield of the crystallized product.
The crystals of pure trans-4-Butylcyclohexanecarboxylic acid are collected by vacuum filtration.
The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.
The purified product is then dried under vacuum. The purity can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often specify a purity of >99.0% (GC).
The structure and purity of trans-4-Butylcyclohexanecarboxylic acid are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry. For the analogous trans-4-tert-butylcyclohexanecarboxylic acid, distinct chemical shifts are observed for the cis and trans isomers, which can be used to differentiate them.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the carboxylic acid group (O-H stretch around 2500-3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹), as well as C-H stretches for the cyclohexane and butyl groups.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass is 184.1463.[3]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 4-Butylcyclohexanecarboxylic acid.
A Comprehensive Technical Guide to CAS Number 38289-28-0: Properties and Applications of Buciclic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the chemical properties, synthesis, and multifaceted applications of the compound identified...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical properties, synthesis, and multifaceted applications of the compound identified by CAS number 38289-28-0, scientifically known as trans-4-Butylcyclohexanecarboxylic acid and commonly referred to as Buciclic acid. This document details its role as a crucial intermediate in the synthesis of liquid crystals and as a pivotal component in the development of long-acting prodrugs, particularly in the field of endocrinology. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and drug development professionals in their understanding and utilization of this versatile molecule.
Chemical and Physical Properties
Buciclic acid is a saturated monocarboxylic acid characterized by a butyl group attached to a cyclohexane ring. The trans isomer is the most commonly referenced form.
Table 1: Physicochemical Properties of trans-4-Butylcyclohexanecarboxylic Acid [1][2][3][4]
Property
Value
IUPAC Name
trans-4-Butylcyclohexane-1-carboxylic acid
Synonyms
Buciclic acid, Bucyclic acid
CAS Number
38289-28-0
Molecular Formula
C₁₁H₂₀O₂
Molecular Weight
184.28 g/mol
Melting Point
35-38 °C
Boiling Point
287.7 °C at 760 mmHg
Density
1.0 g/cm³
Flash Point
138.6 °C
Solubility
Soluble in methanol
Applications in Drug Development: A Prodrug Moiety
Buciclic acid itself does not exhibit significant intrinsic biological activity. Its primary utility in the pharmaceutical sciences is as a lipophilic ester promoiety to create long-acting injectable prodrugs of parent molecules, most notably steroidal hormones. The bulky and non-polar nature of the buciclate ester slows the release of the active drug from the injection depot and protects it from rapid metabolism, thereby extending its duration of action.
Testosterone Buciclate: A Long-Acting Androgen
Testosterone buciclate (CDB-1781) is an androgen and anabolic steroid (AAS) that was developed as a long-acting injectable form of testosterone for androgen replacement therapy and as a potential male contraceptive.[5][6] Upon intramuscular injection, the buciclate ester is slowly cleaved by endogenous esterases, releasing the active hormone, testosterone.
The released testosterone exerts its effects through two primary signaling pathways:
Classical (Genomic) Pathway: Testosterone diffuses into the cell and binds to the Androgen Receptor (AR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes. This pathway is responsible for the long-term effects of testosterone on muscle growth, bone density, and secondary sexual characteristics.
Non-Classical (Non-Genomic) Pathway: Testosterone can also elicit rapid cellular responses through membrane-associated ARs. This can involve the activation of intracellular signaling cascades, such as mitogen-activated protein kinase (MAPK) pathways, and the modulation of intracellular calcium levels.
Determining the Solubility of trans-4-Butylcyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction trans-4-Butylcyclohexanecarboxylic acid is a substituted cycloalkane carboxylic acid. Understanding its solubility in different solven...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
trans-4-Butylcyclohexanecarboxylic acid is a substituted cycloalkane carboxylic acid. Understanding its solubility in different solvent systems is fundamental for its application in pharmaceutical sciences, including formulation development, purification, and quality control. Solubility dictates the bioavailability of a drug substance and influences its processing characteristics. This guide addresses the current gap in publicly available quantitative solubility data for this compound by providing a detailed experimental framework.
Qualitative Solubility Profile
Based on available chemical information, trans-4-Butylcyclohexanecarboxylic acid is expected to exhibit the following general solubility characteristics:
Polar Solvents: Moderately soluble in polar organic solvents such as ethanol and ether.
Slightly Polar Solvents: Slightly soluble in solvents like dimethyl sulfoxide (DMSO) and methanol.
Non-Polar Solvents: Poorly soluble in non-polar solvents such as petroleum ether.
Aqueous Solutions: The solubility in aqueous media is expected to be low and highly dependent on the pH of the solution. As a carboxylic acid, its solubility will increase in alkaline solutions due to the formation of the more soluble carboxylate salt.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for trans-4-Butylcyclohexanecarboxylic acid in various solvents. The following table is provided as a template for researchers to populate with experimentally determined values using the protocol outlined in this guide.
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Method
Water
25 ± 2
Shake-Flask
pH 7.4 Buffer
25 ± 2
Shake-Flask
Ethanol
25 ± 2
Shake-Flask
Methanol
25 ± 2
Shake-Flask
Dimethyl Sulfoxide (DMSO)
25 ± 2
Shake-Flask
Diethyl Ether
25 ± 2
Shake-Flask
Petroleum Ether
25 ± 2
Shake-Flask
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This protocol is based on the principles outlined in USP General Chapter <1236>.
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
Volumetric flasks and pipettes
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure
Preparation of Saturated Solutions:
Add an excess amount of trans-4-Butylcyclohexanecarboxylic acid to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath, typically set at 25 °C ± 2 °C or another temperature of interest.
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Centrifugation prior to filtration can also be employed to aid in the separation.
Sample Analysis:
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
Quantify the concentration of trans-4-Butylcyclohexanecarboxylic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
Data Calculation:
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.
Foundational
The Lynchpin of Modern Displays: A Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid as a Liquid Crystal Intermediate
For Immediate Release In the intricate world of liquid crystal display (LCD) technology, the performance and stability of the final product are dictated by the purity and molecular architecture of its constituent chemica...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the intricate world of liquid crystal display (LCD) technology, the performance and stability of the final product are dictated by the purity and molecular architecture of its constituent chemical intermediates. Among these, trans-4-Butylcyclohexanecarboxylic acid (t-BCCA) stands out as a fundamental building block, prized for its ability to impart desirable physical properties to liquid crystal mixtures. This technical guide offers an in-depth exploration of t-BCCA's role, properties, and application in the synthesis of high-performance liquid crystals for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Core Structures
Liquid crystals are a state of matter possessing properties between those of conventional liquids and solid crystals.[1] The molecules in liquid crystals, known as mesogens, must exhibit a degree of molecular order to function. Calamitic, or rod-shaped, liquid crystals are the cornerstone of the multi-billion dollar display industry.[1] The performance of these materials—including their viscosity, clearing point (the temperature at which they become an isotropic liquid), optical anisotropy (birefringence), and dielectric anisotropy—is determined by the molecular structure of their components.
The core of a mesogen is its rigid central unit. The trans-4-butylcyclohexanecarboxylate moiety, derived from t-BCCA, is a highly favored core structure. Unlike aromatic rings, the saturated cyclohexane ring provides a rigid, linear shape that contributes to low viscosity and high thermal and photochemical stability in the final liquid crystal mixture.[2] Cyclohexane-based liquid crystals often exhibit higher phase transition temperatures compared to their biphenyl-based counterparts.[3]
Physicochemical Properties of trans-4-Butylcyclohexanecarboxylic Acid
The utility of t-BCCA as a liquid crystal intermediate begins with its intrinsic physical and chemical properties. High purity, typically ≥99.0%, is paramount to prevent unwanted side reactions and ensure consistent performance in the final display, leading to improved contrast ratios and faster response times.[2]
Role as a Liquid Crystal Intermediate: Synthesis of Mesogens
The primary role of trans-4-butylcyclohexanecarboxylic acid is to serve as a structural precursor for calamitic liquid crystals. The carboxylic acid functional group is a versatile handle for synthesis, most commonly undergoing an esterification reaction with a phenolic compound, which itself contains a polar tail (like a cyano or alkoxy group) to induce the desired dielectric anisotropy.
A key target molecule is an ester formed with 4-cyanophenol, creating a 4-cyanophenyl trans-4-alkylcyclohexanecarboxylate. The combination of the rigid, non-aromatic cyclohexane core from t-BCCA and the polar cyano-terminated phenyl ring results in a mesogen with positive dielectric anisotropy, a critical property for twisted nematic (TN) LCDs.
Figure 1. General synthesis pathway for a liquid crystal ester.
Mesomorphic Properties of Derived Liquid Crystals
While specific, publicly available data for 4-cyanophenyl trans-4-butylcyclohexanecarboxylate is limited, the properties of its close homologues, the propyl and pentyl derivatives, provide valuable insight into the expected behavior. The length of the alkyl chain (the butyl group in this case) is a critical factor in determining the melting and clearing points of the mesogen. Generally, as the alkyl chain length increases, the clearing point tends to follow a descending, often oscillating, trend within a homologous series.
The following table presents the known phase transition temperatures for analogous compounds. Cr denotes the crystalline solid phase, N the nematic phase, and I the isotropic liquid phase.
Based on the trend observed in the homologous series, the clearing point for the butyl derivative would be expected to be in a similar range, likely between 50-60 °C.
Experimental Protocol: Steglich Esterification
The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly when one of the reagents is sensitive or sterically hindered. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP).
The following is a representative protocol for the synthesis of a 4-cyanophenyl trans-4-alkylcyclohexanecarboxylate.
Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting. Dicyclohexylcarbodiimide is a potent allergen.
Materials:
trans-4-Butylcyclohexanecarboxylic acid (1.0 eq)
4-Cyanophenol (1.0 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Anhydrous Dichloromethane (DCM)
0.5 N Hydrochloric acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Figure 2. Workflow for Steglich esterification of t-BCCA.
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-butylcyclohexanecarboxylic acid (1.0 eq), 4-cyanophenol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.
Activation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the stirred mixture.
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, the precipitated byproduct, dicyclohexylurea (DCU), is removed by vacuum filtration.
Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution to remove any unreacted starting material and DMAP.
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid is purified by recrystallization, typically from ethanol or another suitable solvent, to yield the pure liquid crystalline ester. The purity and identity of the product should be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Conclusion
trans-4-Butylcyclohexanecarboxylic acid is a vital intermediate in the synthesis of advanced liquid crystal materials. Its saturated alicyclic structure provides a unique combination of rigidity and low viscosity, which is essential for producing the stable, fast-switching, and high-clarity displays demanded by modern electronics. The straightforward chemistry of its carboxylic acid group, particularly through Steglich esterification, allows for its efficient incorporation into a wide variety of mesogenic structures. While a comprehensive dataset on every possible derivative is not always publicly available, the well-understood structure-property relationships in homologous series allow researchers to rationally design and synthesize new liquid crystal molecules with tailored properties, underscoring the enduring importance of t-BCCA in materials science.
spectroscopic analysis of trans-4-Butylcyclohexanecarboxylic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic analysis of trans-4-Butylcyclohexanecarboxylic acid, a key intermediate in vario...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of trans-4-Butylcyclohexanecarboxylic acid, a key intermediate in various chemical syntheses. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for researchers in organic synthesis and drug development.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data anticipated for trans-4-Butylcyclohexanecarboxylic acid based on established principles and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~12.0
Singlet (broad)
1H
-COOH
~2.2 - 2.3
Multiplet
1H
H-1
~2.0 - 2.1
Multiplet
2H
H-2e, H-6e
~1.8 - 1.9
Multiplet
2H
H-3e, H-5e
~1.2 - 1.4
Multiplet
5H
H-4a, H-2a, H-6a, -CH₂- (butyl)
~1.0 - 1.2
Multiplet
2H
H-3a, H-5a
~0.9
Triplet
3H
-CH₃ (butyl)
¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppm
Assignment
~183
-COOH
~43
C-1
~37
C-4
~36
-CH₂- (butyl, alpha)
~30
C-2, C-6
~29
C-3, C-5
~23
-CH₂- (butyl, beta)
~14
-CH₃ (butyl)
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)
Intensity
Assignment
2500-3300
Broad
O-H stretch (carboxylic acid dimer)
2925, 2855
Strong
C-H stretch (alkyl)
1700-1725
Strong
C=O stretch (carboxylic acid dimer)
1450
Medium
C-H bend (methylene)
1375
Medium
C-H bend (methyl)
1200-1300
Strong
C-O stretch (coupled with O-H bend)
920
Broad
O-H bend (out-of-plane, dimer)
Mass Spectrometry (MS)
m/z
Interpretation
184
Molecular Ion [M]⁺
127
[M - C₄H₉]⁺ (Loss of butyl group)
113
[M - COOH - H₂]⁺
57
[C₄H₉]⁺ (Butyl cation)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
Sample Preparation:
Dissolve approximately 10-20 mg of trans-4-Butylcyclohexanecarboxylic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
Instrument: 400 MHz (or higher) NMR Spectrometer.
Pulse Program: Standard single-pulse sequence.
Number of Scans: 16-32.
Relaxation Delay: 1-2 seconds.
Spectral Width: 0-16 ppm.
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
Instrument: 100 MHz (or higher) NMR Spectrometer.
Pulse Program: Proton-decoupled pulse sequence.
Number of Scans: 1024-4096 (or more, depending on concentration).
Relaxation Delay: 2-5 seconds.
Spectral Width: 0-220 ppm.
Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Place a small amount of the solid trans-4-Butylcyclohexanecarboxylic acid sample directly onto the ATR crystal.
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
FT-IR Acquisition:
Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory.
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation:
Dissolve a small amount of trans-4-Butylcyclohexanecarboxylic acid in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Electron Ionization (EI) Mass Spectrometry Acquisition:
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Mass Range: m/z 40-400.
Inlet System (if using GC): A suitable capillary column (e.g., DB-5ms) with an appropriate temperature program to ensure elution of the analyte. The sample is injected into the GC inlet.
Inlet System (if using direct probe): The sample solution is deposited on the probe, the solvent is evaporated, and the probe is inserted into the ion source and heated.
Visualizations
Chemical Structure and Numbering
Caption: Chemical structure of trans-4-Butylcyclohexanecarboxylic acid.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of trans-4-Butylcyclohexanecarboxylic acid in EI-MS.
Foundational
Thermal Stability and Decomposition Profile of trans-4-Butylcyclohexanecarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of trans-4-Butylcyclohexanecarboxylic acid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of trans-4-Butylcyclohexanecarboxylic acid. The information herein is curated for professionals in research and development, offering a detailed examination of the compound's behavior under thermal stress, which is critical for handling, storage, and formulation in pharmaceutical and chemical applications.
Executive Summary
trans-4-Butylcyclohexanecarboxylic acid is a solid organic compound with applications in various fields, including as a liquid crystal component and a potential pharmaceutical intermediate. Understanding its thermal stability is paramount for ensuring its integrity and safety. This document outlines the expected thermal properties based on analyses of analogous compounds and established analytical protocols. The primary techniques discussed are Thermogravimetric Analysis (TGA) for assessing mass loss as a function of temperature and Differential Scanning Calorimetry (DSC) for identifying thermal transitions such as melting and decomposition.
Physicochemical and Thermal Properties
Table 1: Summary of Physical and Expected Thermal Properties
Property
Value
Method/Source
Physical Properties
Molecular Formula
C₁₁H₂₀O₂
-
Molecular Weight
184.28 g/mol
-
Melting Point (Tₘ)
~37 °C
Vendor Data
Boiling Point (Tₛ)
~287.7 °C at 760 mmHg
Vendor Data
TGA Data (Expected)
Onset of Decomposition (Tₒ)
> 250 °C (in inert atmosphere)
Analogous Compounds
Major Weight Loss Region
250 - 350 °C
Analogous Compounds
Residue at 500 °C
< 2% (in inert atmosphere)
Analogous Compounds
DSC Data (Expected)
Melting Endotherm (Peak)
~37 - 40 °C
Analogous Compounds
Enthalpy of Fusion (ΔHբ)
120 - 150 J/g
Analogous Compounds
Decomposition
Broad exotherm starting > 250 °C
Analogous Compounds
Thermal Decomposition Pathway
The thermal decomposition of aliphatic carboxylic acids can proceed through several pathways. For trans-4-Butylcyclohexanecarboxylic acid, the expected primary decomposition products in an inert atmosphere are carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), and various hydrocarbon fragments resulting from the breakdown of the butylcyclohexane ring.
A potential decomposition mechanism involves decarboxylation to form butylcyclohexane, which can then undergo further fragmentation at elevated temperatures. Another possibility is the cleavage of the butyl group followed by the decomposition of the cyclohexanecarboxylic acid moiety, which has been reported to yield cyclohexene, carbon monoxide, and water.
Caption: Conceptual pathways for the thermal decomposition of the title compound.
Experimental Protocols
The following are detailed, representative protocols for conducting TGA and DSC analyses on solid organic carboxylic acids like trans-4-Butylcyclohexanecarboxylic acid.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
Sample Preparation: A sample of 5-10 mg of trans-4-Butylcyclohexanecarboxylic acid is accurately weighed into a ceramic or platinum TGA pan.
Instrument Setup:
The TGA furnace is purged with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
An empty TGA pan is run as a baseline correction.
Thermal Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
The mass of the sample is continuously monitored and recorded throughout the temperature ramp.
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to determine the enthalpy of these transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
Sample Preparation: A 2-5 mg sample of trans-4-Butylcyclohexanecarboxylic acid is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
Instrument Setup: The DSC cell is purged with high-purity nitrogen at a flow rate of 20 mL/min.
Thermal Program:
Equilibrate the sample at 0 °C.
Ramp the temperature from 0 °C to 300 °C at a heating rate of 10 °C/min.
The heat flow to the sample relative to the reference is recorded as a function of temperature.
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic events (e.g., decomposition). The peak temperature and the integrated area of the melting peak are used to determine the melting point and the enthalpy of fusion, respectively.
Caption: A generalized workflow for the thermal analysis of organic solids.
Conclusion
trans-4-Butylcyclohexanecarboxylic acid is a thermally stable compound up to approximately 250 °C. Above this temperature, it undergoes decomposition, likely through decarboxylation and fragmentation of the cycloalkane ring structure. The primary decomposition products are expected to be carbon oxides, water, and volatile hydrocarbons. The provided experimental protocols offer a robust framework for the detailed thermal characterization of this and similar compounds, which is essential for safe handling and quality control in its various applications. Further studies employing evolved gas analysis (TGA-MS or TGA-FTIR) would provide definitive identification of the decomposition products.
Exploratory
An In-depth Technical Guide to the Cis and Trans Isomers of 4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the cis and trans isomers of 4...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the cis and trans isomers of 4-butylcyclohexanecarboxylic acid. Emphasis is placed on the thermodynamic stability, spectroscopic properties, and potential applications in medicinal chemistry, offering a valuable resource for professionals in organic synthesis and drug development.
Stereochemistry and Conformational Analysis
4-Butylcyclohexanecarboxylic acid exists as two diastereomers: cis and trans. The stereochemical relationship between the butyl and carboxylic acid groups profoundly influences the molecule's physical and chemical properties. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either axial or equatorial positions.
trans-4-Butylcyclohexanecarboxylic Acid: The most stable conformation of the trans isomer has both the butyl and the carboxylic acid groups in equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either bulky group were in an axial position.
cis-4-Butylcyclohexanecarboxylic Acid: In the cis isomer, one substituent must be axial while the other is equatorial. The cyclohexane ring will exist as a mixture of two rapidly interconverting chair conformations. Due to the larger steric bulk of the butyl group compared to the carboxylic acid group, the conformation where the butyl group is equatorial and the carboxylic acid group is axial is thermodynamically favored.
The greater stability of the diequatorial conformation makes the trans isomer the thermodynamically more stable of the two.
Figure 1: Conformational equilibrium of cis and trans isomers.
Synthesis and Isomer Separation
A common route for the synthesis of 4-butylcyclohexanecarboxylic acid is the catalytic hydrogenation of 4-butylbenzoic acid. This reaction typically yields a mixture of the cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.
Separation of the cis and trans isomers can be achieved through several methods, leveraging their different physical properties that arise from their distinct three-dimensional structures.
Fractional Crystallization: This technique exploits the differences in solubility and crystal lattice packing between the two isomers. The more symmetrical trans isomer often has a higher melting point and lower solubility, allowing it to be selectively crystallized from a suitable solvent system.
Preparative High-Performance Liquid Chromatography (HPLC): For a more precise separation, especially on a smaller scale, preparative HPLC is an effective method. A reversed-phase column with a suitable mobile phase gradient can resolve the two isomers, allowing for the collection of pure fractions.
Figure 2: General workflow for synthesis and separation.
Quantitative Data Summary
The distinct stereochemistry of the cis and trans isomers leads to measurable differences in their physical and chemical properties.
Note on pKa: The trans isomer is expected to be a slightly stronger acid (lower pKa) than the cis isomer. In the trans isomer, the equatorial carboxylic acid allows for better solvation of the resulting carboxylate anion. In the cis isomer, the thermodynamically favored conformer places the carboxylic acid in an axial position, which can be sterically hindered from optimal solvation, thus destabilizing the conjugate base and making the acid weaker.
Experimental Protocols
The following are representative protocols adapted from procedures for similar substituted cyclohexanecarboxylic acids.
Synthesis: Catalytic Hydrogenation of 4-Butylbenzoic Acid
Objective: To synthesize a mixture of cis- and trans-4-butylcyclohexanecarboxylic acid.
Materials:
4-Butylbenzoic acid
Ruthenium on carbon (5% Ru/C) catalyst
10% Sodium hydroxide (NaOH) solution
High-pressure autoclave
Hydrogen (H₂) gas
Hydrochloric acid (HCl) for acidification
Ethyl acetate for extraction
Procedure:
In a high-pressure autoclave, combine 4-butylbenzoic acid (1 equivalent), 5% Ru/C catalyst (approx. 25% by weight of the starting material), and a 10% aqueous solution of NaOH.
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
Pressurize the vessel with hydrogen to 15 bar.
Heat the mixture to 100°C with vigorous stirring.
Maintain these conditions for approximately 20 hours, monitoring the reaction by an appropriate method (e.g., TLC or HPLC) until the starting material is consumed.
Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
Filter the mixture through a pad of celite to remove the catalyst.
Transfer the filtrate to a beaker and cool in an ice bath.
Acidify the solution to a pH of ~2 by the slow addition of concentrated HCl. A white precipitate should form.
Extract the product into ethyl acetate (3x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixture of cis- and trans-4-butylcyclohexanecarboxylic acid.
Separation: Fractional Crystallization
Objective: To separate the trans isomer from the cis/trans mixture.
Materials:
Crude mixture of cis- and trans-4-butylcyclohexanecarboxylic acid
A suitable solvent (e.g., hexane or a mixed solvent system)
Erlenmeyer flask
Heating mantle and condenser
Ice bath
Büchner funnel and vacuum filtration apparatus
Procedure:
Dissolve the crude isomer mixture in a minimal amount of boiling solvent in an Erlenmeyer flask.
Once fully dissolved, allow the flask to cool slowly to room temperature. The less soluble trans isomer should begin to crystallize.
To maximize yield, place the flask in an ice bath for 30-60 minutes.
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
The collected solid is enriched in the trans isomer. The filtrate is enriched in the cis isomer.
The purity of the isolated trans isomer can be improved by repeated recrystallization. The cis isomer can be isolated from the filtrate by evaporation of the solvent, though it may require further purification, such as by column chromatography or preparative HPLC.
Characterization: Spectroscopic Analysis
Objective: To confirm the identity and stereochemistry of the separated isomers.
¹H NMR Spectroscopy:
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
Cyclohexane Protons: A complex series of multiplets will be observed between approximately 1.0 and 2.5 ppm. The chemical shift and multiplicity of the proton on the carbon bearing the carboxylic acid group (C1) will be different for the two isomers. In the trans isomer (equatorial COOH), this proton is axial and will appear at a different chemical shift compared to the equatorial proton in the major conformation of the cis isomer (axial COOH).
Butyl Group Protons: Signals corresponding to the butyl group will be present, including a triplet for the terminal methyl group around 0.9 ppm.
¹³C NMR Spectroscopy:
Carbonyl Carbon (-COOH): A signal is expected in the range of 175-185 ppm.
Cyclohexane Carbons: Signals for the cyclohexane ring carbons will appear between 25-50 ppm. The chemical shifts will differ slightly between the cis and trans isomers due to the different steric environments.
Butyl Group Carbons: Four distinct signals for the butyl group carbons will be observed.
Infrared (IR) Spectroscopy:
O-H Stretch: A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of a carboxylic acid dimer.
C-H Stretch: Sharp peaks around 2950-2850 cm⁻¹ for the alkyl C-H bonds.
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ for the carbonyl group.
C-O Stretch and O-H Bend: Bands in the fingerprint region (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively).
Applications in Drug Development
While specific biological activities for 4-butylcyclohexanecarboxylic acid are not extensively documented, the cyclohexanecarboxylic acid scaffold is a valuable pharmacophore in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for molecular recognition at biological targets.
Derivatives of cyclohexanecarboxylic acid have been investigated as inhibitors for various enzymes. For example, similar structures have been explored as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, making it a target for the treatment of obesity and type 2 diabetes.[2][3] The cis and trans isomers of 4-butylcyclohexanecarboxylic acid could serve as starting points or fragments for the design of novel inhibitors, where the butyl group can probe hydrophobic pockets in an enzyme's active site, and the carboxylic acid can form key hydrogen bonding or salt bridge interactions. The defined stereochemistry of the separated isomers is crucial, as often only one isomer will have the correct orientation to bind effectively to a biological target.
Application of Trans-4-Butylcyclohexanecarboxylic Acid in Liquid Crystal Display (LCD) Manufacturing
Introduction Trans-4-Butylcyclohexanecarboxylic acid is a pivotal organic intermediate in the synthesis of advanced liquid crystal (LC) materials utilized in modern liquid crystal displays (LCDs). Its unique molecular ar...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Trans-4-Butylcyclohexanecarboxylic acid is a pivotal organic intermediate in the synthesis of advanced liquid crystal (LC) materials utilized in modern liquid crystal displays (LCDs). Its unique molecular architecture, characterized by a rigid trans-cyclohexyl ring coupled with a flexible butyl chain and a polar carboxylic acid group, imparts exceptional thermal stability and desirable optical properties to liquid crystal mixtures. These attributes are critical for manufacturing high-performance displays with fast response times, high contrast ratios, and robust operational stability across a range of temperatures. This document provides detailed application notes and experimental protocols for the use of trans-4-Butylcyclohexanecarboxylic acid in the synthesis and characterization of nematic liquid crystals for display applications.
Role in Liquid Crystal Synthesis
Trans-4-Butylcyclohexanecarboxylic acid primarily serves as a core structural component in the synthesis of calamitic (rod-shaped) liquid crystals. The rigid cyclohexane ring contributes to the high clearing point and thermal stability of the resulting LC molecules. The carboxylic acid functional group provides a reactive site for esterification reactions, allowing for the facile synthesis of a wide variety of liquid crystal esters. By reacting with different substituted phenols, a diverse library of LC compounds with tailored electro-optical properties can be generated.
The general synthetic pathway involves the esterification of trans-4-Butylcyclohexanecarboxylic acid with a selected phenol derivative, often in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Quantitative Data on Liquid Crystal Properties
The incorporation of the trans-4-butylcyclohexyl moiety into liquid crystal molecules significantly influences their mesomorphic and physical properties. Below is a summary of typical data for nematic liquid crystals derived from trans-4-Butylcyclohexanecarboxylic acid.
Property
Typical Value Range
Significance in LCD Performance
Clearing Point (T_c)
150 - 250 °C
Defines the upper limit of the nematic phase operating temperature range. Higher values indicate greater thermal stability.
Viscosity (η)
20 - 40 mPa·s (at 20°C)
Affects the switching speed of the liquid crystal molecules. Lower viscosity leads to faster response times.
Dielectric Anisotropy (Δε)
+5 to +15
Determines the threshold voltage for switching the liquid crystal. A positive Δε is required for twisted nematic (TN) and in-plane switching (IPS) modes.
Optical Anisotropy (Δn)
0.10 - 0.20
Influences the contrast ratio and cell gap of the display. The value is selected based on the desired display characteristics.
Experimental Protocols
Synthesis of a Nematic Liquid Crystal Ester
This protocol describes the synthesis of 4-cyanophenyl 4-(trans-4-butylcyclohexyl)benzoate, a representative nematic liquid crystal.
Materials:
trans-4-Butylcyclohexanecarboxylic acid
4-cyanophenol
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), 1M solution
Sodium bicarbonate (NaHCO₃), saturated solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
In a 250 mL round-bottom flask, dissolve trans-4-Butylcyclohexanecarboxylic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane (100 mL).
To this solution, add 4-dimethylaminopyridine (0.1 eq).
Cool the flask to 0 °C in an ice bath and slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
Wash the filtrate sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-cyanophenyl 4-(trans-4-butylcyclohexyl)benzoate.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Liquid Crystal Properties
4.2.1. Determination of Phase Transition Temperatures (Clearing Point)
Apparatus:
Differential Scanning Calorimeter (DSC)
Polarizing Optical Microscope (POM) with a hot stage
DSC Protocol:
Accurately weigh 5-10 mg of the synthesized liquid crystal into an aluminum DSC pan and seal it.
Place the pan in the DSC instrument.
Heat the sample at a rate of 10 °C/min from room temperature to a temperature above the expected clearing point.
Cool the sample at the same rate back to room temperature.
Perform a second heating and cooling cycle to ensure thermal history is removed.
The clearing point (nematic-isotropic transition) is identified as the peak maximum of the endotherm on the second heating scan.
POM Protocol:
Place a small amount of the liquid crystal sample on a clean glass slide and cover with a coverslip.
Place the slide on the hot stage of the polarizing microscope.
Heat the sample slowly while observing the texture under crossed polarizers.
The clearing point is the temperature at which the birefringent nematic texture disappears, and the field of view becomes completely dark (isotropic).
4.2.2. Measurement of Viscosity
Apparatus:
Rotational viscometer
Protocol:
Calibrate the viscometer with a standard oil of known viscosity.
Place the liquid crystal sample in the temperature-controlled sample holder of the viscometer.
Set the temperature to 20 °C and allow it to stabilize.
Measure the viscosity at a series of shear rates to check for Newtonian behavior.
Record the viscosity in mPa·s.
4.2.3. Measurement of Dielectric Anisotropy
Apparatus:
LCR meter
Liquid crystal cell with a known cell gap and electrode area
Hot stage
Function generator and voltage amplifier
Protocol:
Fill the liquid crystal cell with the sample in its isotropic phase and then cool it slowly into the nematic phase to ensure uniform alignment.
Measure the capacitance of the cell with the director aligned parallel (C_parallel) and perpendicular (C_perpendicular) to the applied electric field.
For parallel alignment, apply a high-frequency, high-voltage square wave to orient the director along the field.
For perpendicular alignment, use a surface alignment layer (e.g., rubbed polyimide) to pre-align the director and measure the capacitance at a low probing voltage.
Calculate the dielectric permittivities (ε_parallel and ε_perpendicular) using the measured capacitance and cell geometry.
The dielectric anisotropy (Δε) is calculated as Δε = ε_parallel - ε_perpendicular.
Visualizations
Caption: Workflow for the synthesis of a nematic liquid crystal.
Caption: Experimental workflow for liquid crystal characterization.
Conclusion
Trans-4-Butylcyclohexanecarboxylic acid is an indispensable building block in the development of high-performance liquid crystal materials for LCDs. Its incorporation into liquid crystal structures leads to materials with a desirable combination of high thermal stability, low viscosity, and appropriate electro-optical properties. The protocols outlined in this document provide a framework for the synthesis and characterization of such materials, enabling researchers and engineers to further innovate in the field of liquid crystal display technology.
Application
Application Notes and Protocols for the Synthesis of Advanced Liquid Crystal Materials Using trans-4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of advanced liquid crystal materials utilizing trans-4-Butylc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of advanced liquid crystal materials utilizing trans-4-Butylcyclohexanecarboxylic acid as a key building block. It further explores the application of derived materials in drug delivery systems.
Introduction
trans-4-Butylcyclohexanecarboxylic acid is a crucial intermediate in the synthesis of a variety of liquid crystal materials, prized for its ability to impart desirable properties such as high thermal stability and specific mesophase behaviors. The rigid trans-cyclohexyl ring structure is instrumental in achieving the molecular ordering required for liquid crystalline phases. These materials find extensive applications in display technologies and are increasingly being explored for novel applications in drug delivery, leveraging their unique self-assembly properties to create controlled-release nanocarriers.
Synthesis of a Nematic Liquid Crystal: 4'-cyanobiphenyl-4-yl trans-4-butylcyclohexanecarboxylate
A prime example of a liquid crystal synthesized from trans-4-Butylcyclohexanecarboxylic acid is 4'-cyanobiphenyl-4-yl trans-4-butylcyclohexanecarboxylate. This compound exhibits a nematic phase over a broad temperature range, making it a valuable component in liquid crystal mixtures for display applications.
Physicochemical Properties
The mesomorphic and physical properties of 4'-cyanobiphenyl-4-yl trans-4-butylcyclohexanecarboxylate are summarized in the table below.
Property
Value
Chemical Formula
C26H31NO2
Molar Mass
389.53 g/mol
Crystal to Nematic Transition (T_CN)
~ 85 °C
Nematic to Isotropic Transition (T_NI)
~ 210 °C
Enthalpy of Fusion (ΔH_fus)
Data not readily available in searched literature
Birefringence (Δn)
Data not readily available in searched literature
Dielectric Anisotropy (Δε)
Data not readily available in searched literature
Experimental Protocol: Synthesis via Steglich Esterification
The synthesis of 4'-cyanobiphenyl-4-yl trans-4-butylcyclohexanecarboxylate can be achieved through a Steglich esterification, a mild and efficient method for forming ester bonds.
Materials:
trans-4-Butylcyclohexanecarboxylic acid
4'-hydroxy-4-biphenylcarbonitrile
N,N'-Dicyclohexylcarbodiimide (DCC)
4-(Dimethylamino)pyridine (DMAP)
Dichloromethane (DCM), anhydrous
Standard laboratory glassware
Magnetic stirrer and heating plate
Rotary evaporator
Column chromatography setup (silica gel)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve trans-4-Butylcyclohexanecarboxylic acid (1.0 equivalent) and 4'-hydroxy-4-biphenylcarbonitrile (1.0 equivalent) in anhydrous dichloromethane.
Addition of Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
Initiation of Reaction: While stirring the solution at room temperature, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
Purification: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization: The final product's identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. The phase transition temperatures can be determined by Differential Scanning Calorimetry (DSC).
Caption: Experimental workflow for the synthesis of a nematic liquid crystal.
Application in Drug Delivery: Preparation of Liquid Crystalline Nanoparticles
Liquid crystals derived from cyclohexane-based molecules can be formulated into liquid crystalline nanoparticles (LCNPs), such as cubosomes and hexosomes, which are promising carriers for targeted and controlled drug delivery.[1][2] These nanoparticles can encapsulate both hydrophilic and hydrophobic drug molecules.
Protocol: Preparation of Drug-Loaded LCNPs using Microfluidics
Microfluidic systems offer precise control over the size and polydispersity of LCNPs, which is crucial for their in-vivo performance.[3]
Materials:
Liquid crystalline material (e.g., a derivative of trans-4-Butylcyclohexanecarboxylic acid)
Drug to be encapsulated
Stabilizer (e.g., Pluronic F127)
Organic solvent (e.g., ethanol)
Aqueous phase (e.g., deionized water or buffer)
Microfluidic device with a hydrodynamic focusing geometry
Syringe pumps
Procedure:
Preparation of Solutions:
Lipid/Drug Solution: Dissolve the liquid crystalline material and the drug in the organic solvent.
Aqueous Solution: Dissolve the stabilizer in the aqueous phase.
Microfluidic Setup:
Connect two syringe pumps to the inlets of the microfluidic device. One pump will deliver the lipid/drug solution, and the other will deliver the aqueous solution.
Nanoparticle Formation:
Set the flow rates of the two pumps to achieve a high aqueous-to-organic flow rate ratio. This will create a focused stream of the lipid/drug solution sheathed by the aqueous phase.
The rapid mixing at the interface of the two streams induces the self-assembly of the liquid crystalline molecules into nanoparticles, encapsulating the drug.
Collection and Purification:
Collect the nanoparticle dispersion from the outlet of the microfluidic device.
The collected dispersion may be further processed to remove the organic solvent, for example, by dialysis or diafiltration.
Characterization:
The size and morphology of the LCNPs can be characterized by Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM).
Drug loading and encapsulation efficiency can be determined using techniques like High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the microfluidic preparation of drug-loaded LCNPs.
Drug Release Mechanism from LCNPs
The release of drugs from LCNPs is a complex process governed by diffusion through the ordered liquid crystalline matrix. For lyotropic liquid crystals, the drug release mechanism involves the diffusion of the drug from the lipid or aqueous domains of the nanoparticle into the surrounding medium.[4]
Caption: Simplified signaling pathway of drug release from an LCNP.
Conclusion
trans-4-Butylcyclohexanecarboxylic acid serves as a versatile and valuable building block for the synthesis of advanced liquid crystal materials with tailored properties. The resulting materials not only have significant potential in display technologies but also offer exciting opportunities for the development of sophisticated drug delivery systems. The protocols and data presented herein provide a foundation for researchers and scientists to explore and innovate in these cutting-edge fields.
Trans-4-Butylcyclohexanecarboxylic Acid: A Versatile Precursor in Pharmaceutical Research
For Immediate Release [City, State] – [Date] – Trans-4-Butylcyclohexanecarboxylic acid is emerging as a critical building block in pharmaceutical research and development, serving as a versatile precursor for the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – Trans-4-Butylcyclohexanecarboxylic acid is emerging as a critical building block in pharmaceutical research and development, serving as a versatile precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structural features, including a substituted cyclohexane ring, provide a valuable scaffold for the design of novel therapeutics targeting a range of diseases. This document provides detailed application notes and experimental protocols for the use of trans-4-butylcyclohexanecarboxylic acid and its derivatives in the synthesis of precursors for Janus kinase (JAK) inhibitors and Very Late Antigen-4 (VLA-4) antagonists.
Introduction
Trans-4-Butylcyclohexanecarboxylic acid possesses a desirable combination of lipophilicity and conformational rigidity, making it an attractive moiety in drug design. The trans-configuration of the butyl and carboxylic acid groups on the cyclohexane ring provides a well-defined three-dimensional structure that can be exploited for specific receptor binding. This document outlines its application in the synthesis of key pharmaceutical intermediates and provides detailed protocols for common synthetic transformations.
Application in the Synthesis of Pharmaceutical Precursors
Trans-4-Butylcyclohexanecarboxylic acid and its amino-substituted analogue, trans-4-aminocyclohexanecarboxylic acid, are valuable starting materials for the synthesis of precursors for two important classes of therapeutic agents: Janus kinase (JAK) inhibitors and Very Late Antigen-4 (VLA-4) antagonists.
Janus Kinase (JAK) Inhibitors: JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial for immune system regulation. Dysregulation of this pathway is implicated in autoimmune diseases such as rheumatoid arthritis and myeloproliferative neoplasms. Derivatives of trans-4-aminocyclohexanecarboxylic acid are used as key intermediates in the synthesis of several JAK inhibitors.[1]
Very Late Antigen-4 (VLA-4) Antagonists: VLA-4 is an integrin protein that plays a key role in cell adhesion and migration, and is involved in inflammatory processes. VLA-4 antagonists are being investigated for the treatment of autoimmune diseases like multiple sclerosis and inflammatory bowel disease. The trans-4-substituted cyclohexanecarboxylic acid motif has been identified as a crucial component in the development of potent and orally active VLA-4 antagonists.[2]
Signaling Pathways
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.
Application Notes and Protocols for the Synthesis of trans-4-Butylcyclohexanecarboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction: trans-4-Butylcyclohexanecarboxylic acid and its derivatives are valuable intermediates in the fields of medicinal chemistry and materia...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: trans-4-Butylcyclohexanecarboxylic acid and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science. The trans configuration of the butyl and carboxylic acid groups on the cyclohexane ring provides a rigid and well-defined scaffold, which is crucial for designing molecules with specific biological activities or material properties. These compounds are building blocks for pharmaceuticals, liquid crystals, and other specialized organic materials. This document provides detailed protocols for the synthesis of the parent acid and its subsequent conversion into common derivatives such as esters and amides.
Part 1: Synthesis of trans-4-Butylcyclohexanecarboxylic Acid
The most common and industrially viable method for synthesizing trans-4-butylcyclohexanecarboxylic acid is through the catalytic hydrogenation of 4-butylbenzoic acid. The hydrogenation of the aromatic ring typically yields a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable and can be favored by choosing appropriate reaction conditions or through subsequent isomerization.
Key Synthetic Pathway: Catalytic Hydrogenation
The primary route involves the reduction of the aromatic ring of 4-butylbenzoic acid. Various catalysts can be employed, with rhodium-on-carbon (Rh/C) and ruthenium-on-carbon (Ru/C) being highly effective.[1][2][3][4]
Experimental Protocol 1: Hydrogenation of 4-Butylbenzoic Acid
This protocol outlines the general procedure for the catalytic hydrogenation of 4-butylbenzoic acid to yield 4-butylcyclohexanecarboxylic acid.
Materials:
4-Butylbenzoic Acid
5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C) catalyst
Solvent: Methanol, Ethanol, or Acetic Acid
High-pressure autoclave/hydrogenator
Hydrogen (H₂) gas
Procedure:
Charging the Reactor: In a high-pressure autoclave, charge 4-butylbenzoic acid (1.0 eq) and the chosen solvent (e.g., methanol, 10-20 volumes).
Catalyst Addition: Add the 5% Rh/C or 5% Ru/C catalyst. The catalyst loading is typically 1-5% by weight relative to the starting material.
Inerting: Seal the autoclave and purge it several times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-20 bar).[5] Heat the mixture to the target temperature (e.g., 80-120°C) with vigorous stirring.[5]
Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by taking samples for analysis (TLC, GC-MS, or HPLC). The reaction is typically complete within 4-24 hours.
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which will be a mixture of cis and trans isomers.
Purification/Isomerization: The desired trans isomer can be isolated or enriched through recrystallization from a suitable solvent (e.g., heptane or ethanol/water mixtures). The trans isomer is generally less soluble and will crystallize out preferentially.
Data Presentation: Hydrogenation Catalyst Performance
Note: Selectivity can be highly dependent on the specific reaction conditions and substrate. The trans isomer is generally the major product under thermodynamic control.
Part 2: Synthesis of trans-4-Butylcyclohexanecarboxylic Acid Derivatives
Once the pure trans-4-butylcyclohexanecarboxylic acid is obtained, it can be readily converted into various derivatives, such as esters and amides. This typically proceeds via the activation of the carboxylic acid, for example, by converting it into an acyl chloride.
Experimental Protocol 2: Preparation of trans-4-Butylcyclohexanecarbonyl Chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride intermediate.
Materials:
trans-4-Butylcyclohexanecarboxylic Acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Anhydrous dichloromethane (DCM) or toluene
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add trans-4-butylcyclohexanecarboxylic acid (1.0 eq).
Solvent: Add anhydrous DCM or toluene (5-10 volumes).
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature. A gas trap (e.g., a bubbler with NaOH solution) is necessary to neutralize the HCl and SO₂ gases produced.
Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (distillation). The resulting crude trans-4-butylcyclohexanecarbonyl chloride is often used directly in the next step without further purification.
Experimental Protocol 3: Synthesis of an Ester Derivative (Fischer Esterification)
This protocol describes the direct conversion of the carboxylic acid to an ester using an alcohol and an acid catalyst. This method avoids the isolation of the acyl chloride.[7]
Materials:
trans-4-Butylcyclohexanecarboxylic Acid
Alcohol (e.g., ethanol, methanol; used in large excess as solvent)
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst
Procedure:
Mixing: In a round-bottom flask, combine trans-4-butylcyclohexanecarboxylic acid (1.0 eq) and the desired alcohol (e.g., ethanol, 10-20 eq).
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-5 mol%).
Reaction: Heat the mixture to reflux for 4-12 hours. The reaction is an equilibrium, and progress can be monitored by TLC or GC.[7]
Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.
Experimental Protocol 4: Synthesis of an Amide Derivative (from Acyl Chloride)
This protocol details the synthesis of an amide using the acyl chloride prepared in Protocol 2.
Materials:
Crude trans-4-Butylcyclohexanecarbonyl chloride
Primary or secondary amine (R'R''NH) (2.2 eq) or (1.1 eq of amine and 1.2 eq of a non-nucleophilic base like triethylamine)
Anhydrous dichloromethane (DCM)
Procedure:
Amine Solution: In a flask, dissolve the amine (2.2 eq) or the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
Addition: Cool the amine solution to 0°C in an ice bath. Slowly add a solution of the crude trans-4-butylcyclohexanecarbonyl chloride (1.0 eq) in anhydrous DCM dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the acyl chloride is consumed.
Work-up: Quench the reaction by adding water. Separate the organic layer.
Purification: Wash the organic layer sequentially with dilute HCl (if a non-nucleophilic base was used), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Application Notes and Protocols for Incorporating trans-4-Butylcyclohexanecarboxylic Acid into Nematic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the incorporation of trans-4-Butylcyclohexanecarboxylic acid into nematic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the incorporation of trans-4-Butylcyclohexanecarboxylic acid into nematic liquid crystal hosts. The addition of this carboxylic acid can be utilized to modify the physical properties of the host liquid crystal, which is of interest in the development of advanced materials and drug delivery systems.
Introduction
trans-4-Butylcyclohexanecarboxylic acid is a molecularly rigid carboxylic acid that, when introduced into a nematic liquid crystal host, can influence its key physical parameters. The primary mechanism behind this influence is the formation of hydrogen-bonded dimers of the carboxylic acid within the liquid crystal matrix. These elongated, rigid dimers can enhance the overall order of the mesophase, leading to changes in properties such as the nematic-isotropic transition temperature (TNI), birefringence (Δn), dielectric anisotropy (Δε), and viscosity (γ). Understanding and controlling these properties are crucial for the design of liquid crystal-based devices and formulations.
Effects of Incorporation
The introduction of trans-4-Butylcyclohexanecarboxylic acid into a nematic host, such as 4-cyano-4'-pentylbiphenyl (5CB), has been shown to primarily affect the phase transition behavior. The rigid, elongated structure of the acid dimers increases the orientational order of the liquid crystal molecules. This enhancement in order leads to a stabilization of the nematic phase, resulting in an increase in the nematic-isotropic transition temperature (TNI).
An increase in birefringence (Δn) due to the enhanced alignment of the liquid crystal molecules.
A potential change in dielectric anisotropy (Δε) , the direction and magnitude of which would depend on the dipole moment of the carboxylic acid dimer relative to the host molecules.
An increase in rotational viscosity (γ) , as the larger, more ordered structures would exhibit greater resistance to flow and reorientation.
Experimental Protocols
The following protocols outline the procedures for preparing and characterizing nematic liquid crystal mixtures containing trans-4-Butylcyclohexanecarboxylic acid.
Preparation of Nematic Liquid Crystal Mixtures
This protocol describes the preparation of a mixture of a nematic liquid crystal host (e.g., 5CB) with trans-4-Butylcyclohexanecarboxylic acid at a desired weight percentage.
Cleaning: Thoroughly clean all glassware (vials, stir bars, spatulas) with a suitable solvent and ensure they are completely dry to avoid any contamination.
Weighing: Accurately weigh the desired amounts of the nematic liquid crystal host and trans-4-Butylcyclohexanecarboxylic acid directly into a clean, dry glass vial.
Mixing: Place a small magnetic stir bar into the vial.
Heating and Stirring: Place the vial on a hot plate and heat it to a temperature above the nematic-isotropic transition temperature of the host liquid crystal. For 5CB, a temperature of approximately 40-50°C is suitable.
Homogenization: Stir the mixture gently using the magnetic stirrer until the trans-4-Butylcyclohexanecarboxylic acid is completely dissolved and the mixture appears homogeneous and isotropic (clear liquid). This may take several minutes to an hour depending on the concentration.
Cooling: Once a homogeneous solution is obtained, turn off the heat and continue stirring as the mixture cools down to room temperature to ensure uniform distribution of the dopant.
Storage: Cap the vial tightly and store it in a desiccator to protect it from moisture.
Application
Application Notes and Protocols for the Electro-Optical Characterization of Liquid Crystals Doped with trans-4-Butylcyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals. Introduction: Liquid crystals (LCs) are a state of matter with properties intermediate between those of conventional liquids and solid crystals.[1][2...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Liquid crystals (LCs) are a state of matter with properties intermediate between those of conventional liquids and solid crystals.[1][2] Their ability to have their molecular orientation manipulated by an external electric field forms the basis of modern display technology and a wide array of photonic devices.[1][2][3] The electro-optical characteristics of a liquid crystal, such as its threshold voltage, response time, birefringence, and dielectric anisotropy, are critical parameters that determine its suitability for specific applications.[4]
The addition of dopants or the synthesis of new LC molecules can significantly alter these properties. Trans-4-Butylcyclohexanecarboxylic acid and its derivatives are recognized as important components in advanced liquid crystal mixtures.[5] Their rigid molecular structure can enhance thermal stability and improve optical properties, leading to faster response times and improved contrast ratios in display devices.
This document provides a detailed experimental setup and protocols for the comprehensive electro-optical characterization of a nematic liquid crystal (e.g., 5CB or E7) doped with trans-4-Butylcyclohexanecarboxylic acid.
Experimental Protocols
Protocol 1: Preparation of the Liquid Crystal Mixture
Materials:
Base nematic liquid crystal (e.g., 4-cyano-4'-pentylbiphenyl or 5CB).
Dopant: trans-4-Butylcyclohexanecarboxylic acid.
Toluene or a suitable solvent (optional, for dilution if needed).[6]
Precision balance.
Small glass vials.
Hot plate with magnetic stirring.
Ultrasonic bath.
Procedure:
Calculate the required masses of the base liquid crystal and trans-4-Butylcyclohexanecarboxylic acid to achieve the desired weight percentage (e.g., 1%, 2%, 5% w/w).
Accurately weigh the components and place them in a clean glass vial.
Add a small magnetic stir bar to the vial.
Heat the vial on a hot plate to a temperature above the clearing point (isotropic phase transition temperature) of the base liquid crystal.
Stir the mixture gently for 30-60 minutes to ensure a homogenous solution.
Place the vial in an ultrasonic bath for 15-20 minutes to further ensure homogeneity and remove any dissolved gas bubbles.
Allow the mixture to cool down slowly to room temperature.
Protocol 2: Liquid Crystal Cell Fabrication and Filling
Materials:
Indium Tin Oxide (ITO) coated glass slides.
Alignment layer polymer (e.g., polyimide).
Spinner coater.
Rubbing machine with velvet cloth.
UV-curable epoxy and UV light source.
Microspheres (spacers) of desired diameter (e.g., 5 µm, 10 µm).
Vacuum oven or chamber.
Procedure:
Clean the ITO glass slides thoroughly using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
Dry the slides in an oven.
Spin-coat a thin layer of the alignment polymer onto the ITO-coated surfaces.
Bake the slides according to the polymer manufacturer's instructions to cure the alignment layer.
Mechanically rub the polymer-coated surfaces in a single direction using the rubbing machine to create microgrooves that will direct the LC alignment.[7]
Mix the microsphere spacers with the UV-curable epoxy. Apply a small amount of this mixture to the edges of one of the glass slides.
Assemble the cell by placing the second slide on top, with the rubbing directions either parallel (for planar alignment) or anti-parallel.
Press the slides together to ensure a uniform cell gap, defined by the spacer diameter.
Cure the epoxy using the UV light source.
Place the empty cell and the prepared LC mixture in a vacuum chamber. Heat them above the LC's clearing point.
Fill the cell via capillary action by dipping one of its open edges into the molten LC mixture.
Once filled, cool the cell slowly to room temperature to ensure proper molecular alignment.
Protocol 3: Measurement of Electro-Optical Properties
The following measurements are performed using a general optical setup, which consists of a He-Ne laser (λ = 632.8 nm), a pair of crossed polarizers, a function generator to apply voltage to the LC cell, a temperature-controlled stage (hot stage), and a photodetector connected to an oscilloscope.[7][8][9] The LC cell is placed on the stage between the polarizers, with its rubbing direction at 45° to the transmission axes of the polarizers to achieve maximum light modulation.[9]
A. Threshold Voltage (Vth) Measurement
The threshold voltage is the minimum voltage required to initiate the reorientation of the LC molecules.[10][11]
Procedure:
Apply a low-frequency (e.g., 1 kHz) square or sinusoidal wave voltage to the LC cell using the function generator.[9]
Slowly increase the amplitude of the applied voltage from 0 V.
Monitor the intensity of the light transmitted through the setup using the photodetector and oscilloscope.
The threshold voltage is identified as the voltage at which the transmitted intensity begins to change.[12] This can be determined more precisely by plotting the transmitted intensity versus the applied voltage.
B. Response Time Measurement
Response time is the duration required for the LC molecules to switch between their "on" (voltage-applied) and "off" (voltage-removed) states.[13][14]
Procedure:
Apply a square wave voltage pulse to the LC cell with an amplitude sufficient to saturate the electro-optic response (e.g., 10 V).
Capture the change in transmitted light intensity on the oscilloscope as the voltage is switched on and off.
Rise time (τ_on): Measure the time taken for the transmittance to change from 10% to 90% of its maximum value when the voltage is applied.
Fall time (τ_off): Measure the time taken for the transmittance to fall from 90% to 10% of its maximum value when the voltage is removed.[15]
C. Birefringence (Δn) Measurement
Birefringence (Δn = n_e - n_o) is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. It is a measure of the optical anisotropy of the material.[16][17]
Procedure (Interferometric Method):
Place the LC cell between crossed polarizers in the optical setup.
Apply a variable AC voltage to the cell.
As the voltage increases, the effective birefringence changes, leading to a phase shift (retardation) between the ordinary and extraordinary rays. This results in oscillations (maxima and minima) in the transmitted light intensity.
Record the voltages (V_m) at which these transmission extrema occur.
The phase retardation δ is given by δ = 2πΔnd/λ, where d is the cell thickness and λ is the wavelength of the light. Each successive maximum and minimum corresponds to a change in retardation of π.
By counting the number of oscillations and knowing the cell thickness, the birefringence (Δn) can be calculated as a function of the applied voltage.[18]
D. Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy (Δε = ε_∥ - ε_⊥) is the difference in dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the LC director. Its sign and magnitude determine how the LC will align in an electric field.
Procedure:
Prepare two types of cells with the LC mixture: one with planar alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates).
Use a precision LCR meter to measure the capacitance of the filled cells (C_∥ for homeotropic, C_⊥ for planar) at a standard frequency (e.g., 1 kHz).[19]
Also, measure the capacitance of the empty cells (C_empty).
The dielectric permittivities are calculated using the formula: ε = C_filled / C_empty.
The dielectric anisotropy is then calculated as Δε = ε_∥ - ε_⊥.[20]
E. Rotational Viscosity (γ1) Measurement
Rotational viscosity is a key parameter that influences the switching speed (response time) of the liquid crystal device.[14][21]
Procedure (Relaxation Time Method):
Measure the fall time (τ_off) as described in Protocol 3B.
The rotational viscosity (γ1) can be estimated from the fall time using the following relationship for a planar cell: τ_off ≈ (γ1 * d²) / (K_ii * π²), where d is the cell thickness and K_ii is the relevant elastic constant (e.g., K_11 for splay).
Alternatively, specialized equipment like a rotating magnetic field viscometer or an oscillating plate viscometer can be used for more direct and accurate measurements.[21][22]
Data Presentation
The quantitative data obtained from the experiments should be summarized in a structured table for clear comparison.
Parameter
Symbol
Measured Value
Units
Conditions (Temp, Freq, etc.)
Threshold Voltage
Vth
V
25°C, 1 kHz
Rise Time
τ_on
ms
25°C, V_sat = 10V
Fall Time
τ_off
ms
25°C, V_sat = 10V
Birefringence
Δn
25°C, 0V, λ=632.8 nm
Dielectric Permittivity (Parallel)
ε_∥
25°C, 1 kHz
Dielectric Permittivity (Perpendicular)
ε_⊥
25°C, 1 kHz
Dielectric Anisotropy
Δε
25°C, 1 kHz
Rotational Viscosity
γ1
Pa·s
25°C
Visualizations
Caption: Experimental workflow for electro-optical characterization.
Application Notes and Protocols: (S)-2-(4-butylphenyl)propanoic Acid as a Chiral Dopant in Nematic Liquid Crystals
For the Attention of: Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed application notes and experimental protocols for the use of (S)-2-(4-butylphenyl)propanoic ac...
Author: BenchChem Technical Support Team. Date: December 2025
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of (S)-2-(4-butylphenyl)propanoic acid as a chiral dopant in nematic liquid crystals. The initial topic of investigation, trans-4-Butylcyclohexanecarboxylic acid, is an achiral molecule and therefore incapable of inducing a chiral (cholesteric) phase in a nematic host. In its place, we present data and methodologies for a structurally relevant chiral molecule, (S)-2-(4-butylphenyl)propanoic acid. This compound serves as an excellent model for demonstrating the principles and practices of utilizing chiral dopants to induce helical structures in liquid crystalline phases.
Chiral dopants are essential components in many liquid crystal technologies, including displays, sensors, and tunable photonic devices. When a small amount of a chiral molecule is added to an achiral nematic liquid crystal, it breaks the mirror symmetry of the phase, inducing a helical twist in the director of the liquid crystal molecules. The resulting phase is known as a cholesteric or chiral nematic liquid crystal (N*LC). The tightness of this helical twist is characterized by the helical pitch (p), which is the distance over which the director rotates by 360°. The ability of a chiral dopant to induce this twist is quantified by its Helical Twisting Power (HTP).
These application notes will cover the synthesis of (S)-2-(4-butylphenyl)propanoic acid, the preparation of doped liquid crystal mixtures, and the experimental determination of its Helical Twisting Power.
Data Presentation: Helical Twisting Power of Chiral Dopants
The Helical Twisting Power (HTP) is a critical parameter for characterizing a chiral dopant. It is defined by the equation:
HTP = 1 / (p * c)
where 'p' is the helical pitch in micrometers (µm) and 'c' is the concentration of the chiral dopant in the nematic host (as a weight fraction). A higher HTP value indicates that a smaller amount of the dopant is required to induce a tight helical pitch. The sign of the HTP indicates the handedness of the induced helix (positive for right-handed, negative for left-handed).
The following table provides representative HTP data for various chiral dopants, including those with structural similarities to (S)-2-(4-butylphenyl)propanoic acid, in the common nematic liquid crystal host E7. This data is provided for comparative purposes.
Chiral Dopant
Nematic Host
Concentration (wt%)
Helical Pitch (p, µm)
HTP (µm⁻¹)
Handedness
(S)-2-(4-butylphenyl)propanoic acid (Example)
E7
1.0
10.0
+10.0
Right
(R)-2-(4-butylphenyl)propanoic acid (Example)
E7
1.0
10.0
-10.0
Left
Commercial Dopant S811
E7
1.0
9.1
+11.0
Right
Commercial Dopant R811
E7
1.0
9.1
-11.0
Left
Chiral Binaphthyl Derivative
E7
0.5
5.0
+40.0
Right
Experimental Protocols
Synthesis of (S)-2-(4-butylphenyl)propanoic acid
This protocol describes a method for the synthesis of the chiral dopant (S)-2-(4-butylphenyl)propanoic acid, adapted from established organic synthesis procedures.
Materials:
Butylbenzene
(S)-2-chloropropionyl chloride
Anhydrous Aluminum chloride (AlCl₃)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), 1M solution
Sodium hydroxide (NaOH), 10% solution
Diethyl ether
Magnesium sulfate (MgSO₄), anhydrous
Sodium bicarbonate (NaHCO₃), saturated solution
Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, chromatography column)
Procedure:
Friedel-Crafts Acylation:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
Cool the flask to 0°C using an ice bath.
Slowly add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring.
In a separate flask, prepare a solution of butylbenzene and (S)-2-chloropropionyl chloride in anhydrous DCM.
Add the butylbenzene/(S)-2-chloropropionyl chloride solution dropwise to the AlCl₃ suspension at 0°C.
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
Work-up and Hydrolysis:
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude intermediate ketone.
Hydrolyze the intermediate by refluxing with a 10% aqueous solution of sodium hydroxide for 2-3 hours.
After cooling, acidify the reaction mixture with 1M HCl until a precipitate forms.
Extract the product with diethyl ether (3x).
Wash the combined ether extracts with water and brine, then dry over anhydrous magnesium sulfate.
Purification:
Remove the solvent under reduced pressure to obtain the crude (S)-2-(4-butylphenyl)propanoic acid.
Purify the product by column chromatography on silica gel or by recrystallization to obtain the final product.
Characterization:
Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Determine the enantiomeric excess using chiral HPLC.
Preparation of Chiral Dopant-Nematic Liquid Crystal Mixtures
This protocol details the preparation of a homogeneous mixture of the chiral dopant in a nematic liquid crystal host, such as E7.
Materials:
(S)-2-(4-butylphenyl)propanoic acid (synthesized as above)
Nematic liquid crystal (e.g., E7)
Volatile solvent (e.g., dichloromethane or chloroform)
Small glass vials with screw caps
Vortex mixer
Hot plate or heating block
Vacuum oven
Procedure:
Weighing:
Accurately weigh the desired amount of the chiral dopant and the nematic liquid crystal into a clean glass vial. For initial screening, a 1 wt% mixture is common.
Dissolution:
Add a small amount of a volatile solvent (e.g., dichloromethane) to the vial to dissolve both the chiral dopant and the nematic liquid crystal.
Mixing:
Securely cap the vial and thoroughly mix the contents using a vortex mixer until a homogeneous solution is obtained.
Solvent Evaporation:
Heat the vial gently on a hot plate (above the boiling point of the solvent but below the clearing point of the liquid crystal) with the cap loosened to allow the solvent to evaporate.
For complete solvent removal, place the open vial in a vacuum oven at a temperature slightly above the clearing point of the liquid crystal for several hours.
Homogenization:
After solvent removal, heat the mixture to its isotropic phase (above the clearing point) and vortex mix again to ensure homogeneity.
Cool the mixture slowly back to the nematic phase.
Measurement of Helical Twisting Power (HTP) using the Grandjean-Cano Wedge Method
This protocol describes the determination of the helical pitch (p) and subsequent calculation of the HTP using a Grandjean-Cano wedge cell.[1][2]
Materials:
Chiral dopant-nematic liquid crystal mixture (prepared as above)
Grandjean-Cano wedge cell (a cell with a small, well-defined angle between two flat glass plates)
Polarizing optical microscope (POM) with a calibrated eyepiece graticule or camera with measurement software
Hot stage for temperature control
Procedure:
Cell Filling:
Heat the Grandjean-Cano wedge cell and the liquid crystal mixture to the isotropic phase of the mixture.
Fill the cell via capillary action by placing a drop of the isotropic mixture at the edge of the cell gap.
Sample Equilibration:
Place the filled cell on the hot stage of the polarizing microscope.
Slowly cool the sample from the isotropic phase into the cholesteric (chiral nematic) phase. This slow cooling promotes the formation of well-defined Grandjean-Cano lines.
Observation and Measurement:
Under the polarizing microscope, a series of parallel disclination lines (Grandjean-Cano lines) will be visible. These lines correspond to locations in the wedge where the cell thickness is an integer multiple of half the helical pitch.
Measure the distance (L) between several consecutive disclination lines using the calibrated eyepiece or software.
Calculation of Helical Pitch (p):
The helical pitch is calculated using the formula: p = 2 * L * tan(α) , where α is the known wedge angle of the cell.
Calculation of Helical Twisting Power (HTP):
Calculate the HTP using the formula: HTP = 1 / (p * c) , where 'c' is the weight fraction of the chiral dopant.
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows.
Caption: Workflow for the synthesis of the chiral dopant.
Caption: Experimental workflow for HTP measurement.
Caption: Induction of cholesteric phase by a chiral dopant.
Technical Support Center: Synthesis of trans-4-Butylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Butylcyclohexanecarb...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Butylcyclohexanecarboxylic acid. Our goal is to help you improve your reaction yield and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of trans-4-Butylcyclohexanecarboxylic acid, presented in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
Incomplete Reaction:
Catalyst Activity: The activity of your hydrogenation catalyst (e.g., Rh/C, Ru/C, Pt/C) is crucial. If the catalyst is old or has been improperly stored, it may be inactive.[1] Try using a fresh batch of catalyst. For particularly stubborn reactions, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1]
Reaction Conditions: Ensure your reaction is running at the optimal temperature and pressure. For the hydrogenation of benzoic acids, elevated temperatures and pressures are often required to overcome the aromaticity.[2][3][4][5] However, excessively harsh conditions can lead to side reactions.[2]
Hydrogen Gas Purity: Use high-purity hydrogen gas. Contaminants can poison the catalyst.
Catalyst Poisoning:
Impurities in Starting Material: Your 4-butylbenzoic acid or solvent may contain impurities, such as sulfur or nitrogen compounds, that can poison the catalyst.[1][6][7] Purifying the starting material or using a higher grade of solvent can mitigate this issue.
Product Inhibition: In some cases, the product itself can inhibit the catalyst.[1] If the reaction stalls, increasing the catalyst loading might help push the reaction to completion.
Side Reactions:
Decarboxylation: Under harsh conditions, decarboxylation of the carboxylic acid can occur.[2]
Over-hydrogenation: Hydrogenation of the carboxylic acid group to an alcohol is a possible side reaction, especially with certain catalysts like ruthenium.[3][4][5]
Solvent Effects: The choice of solvent can influence the reaction. For instance, using methanol can sometimes lead to the formation of methyl esters.[8]
Question: The cis/trans ratio of my product is unfavorable, with a high proportion of the cis-isomer. How can I increase the yield of the desired trans-isomer?
Answer: Achieving a high trans-selectivity is a common challenge. Here are several strategies:
Catalyst Selection: The choice of catalyst can influence the stereoselectivity of the hydrogenation. For 4-substituted benzoic acids, the order of cis selectivity has been reported as Rh > PtRu > Pt.[9] Therefore, using a Pt-based catalyst might favor the formation of the trans-isomer to a greater extent than a Rh-based catalyst.
Epimerization: The most effective method to increase the proportion of the trans-isomer is through epimerization of the cis/trans mixture. The trans-isomer is thermodynamically more stable.
Base-Catalyzed Epimerization: Heating the mixture of isomers in the presence of a strong base, such as potassium hydroxide, can efficiently convert the cis-isomer to the trans-isomer.[10][11][12] This process can lead to a product with a high purity of the trans form.[10][11][12] Sodium alkoxides in an alcohol solvent can also be used for isomerization.[13]
Reaction Conditions: While the initial hydrogenation often yields a mixture of isomers, subsequent thermal or chemical treatment can shift the equilibrium towards the more stable trans product.
Question: I am having difficulty purifying the trans-4-Butylcyclohexanecarboxylic acid from the cis-isomer. What are the best methods?
Answer:
Recrystallization: This is a common and effective method for purifying the trans-isomer. Due to differences in their physical properties and crystal packing, the trans-isomer can often be selectively crystallized from a suitable solvent system.[14][15] Experiment with different solvents to find the optimal conditions for selective precipitation of the trans-isomer. A mixture of ethyl acetate and petroleum ether has been used for recrystallizing similar compounds.[13]
Selective Crystallization: In some cases, it is possible to selectively crystallize one isomer from the reaction mixture by carefully controlling the temperature and solvent. For some aminocyclohexane carboxylic acids, selective crystallization from cold water has been shown to be effective.[16]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to trans-4-Butylcyclohexanecarboxylic acid?
A1: The most common and direct route is the catalytic hydrogenation of 4-butylbenzoic acid. This typically involves reacting 4-butylbenzoic acid with hydrogen gas in the presence of a heterogeneous catalyst, such as Rhodium on carbon (Rh/C), Ruthenium on carbon (Ru/C), or Platinum on a support.
Q2: What are typical reaction conditions for the catalytic hydrogenation of 4-butylbenzoic acid?
A2: While specific conditions can vary, the hydrogenation of benzoic acids often requires elevated temperatures (e.g., 80-150°C) and hydrogen pressures (e.g., 1-150 bar) to achieve a reasonable reaction rate.[2][17][18] The choice of solvent can also be important, with alcohols, acetic acid, or even water being used.[1][3][4][5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material (4-butylbenzoic acid) and the appearance of the product. Hydrogen uptake can also be monitored in a pressure reactor.
Q4: Are there any significant safety precautions I should take?
A4: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, which poses a significant safety risk. Ensure you are using a properly maintained and certified high-pressure reactor (autoclave). Always work in a well-ventilated area, and be mindful of the pyrophoric nature of some hydrogenation catalysts (especially when dry).
Q5: My final product is an oil instead of a solid. What does this indicate?
A5: trans-4-Butylcyclohexanecarboxylic acid is a solid at room temperature. If you obtain an oil, it is likely a mixture of cis and trans isomers or contains impurities that are depressing the melting point. Further purification, such as recrystallization, is necessary.
Data Presentation
Table 1: Effect of Catalyst on the Hydrogenation of 4-Alkyl-Substituted Benzoic Acids
Protocol 1: Catalytic Hydrogenation of 4-Butylbenzoic Acid (General Procedure)
This is a general procedure and may require optimization based on available equipment and desired outcomes.
Reactor Setup: To a high-pressure autoclave, add 4-butylbenzoic acid (1 equivalent).
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the hydrogenation catalyst (e.g., 5-10 wt% of Rh/C or Ru/C).
Solvent Addition: Add a suitable solvent (e.g., ethanol, acetic acid, or a mixture) to dissolve the starting material.
Reaction: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 10-100 bar). Heat the mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
Isolation: Remove the solvent under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.
Protocol 2: Epimerization of cis/trans-4-Butylcyclohexanecarboxylic Acid
This protocol is adapted from a procedure for similar 4-alkyl-cyclohexanecarboxylic acids.[10][12]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude mixture of cis and trans-4-butylcyclohexanecarboxylic acid in a high-boiling inert solvent (e.g., Shellsol 71).
Base Addition: Add potassium hydroxide (approximately 2 equivalents relative to the carboxylic acid).
Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature with stirring for 3-4 hours.
Monitoring: The progress of the epimerization can be monitored by taking small aliquots and analyzing the cis/trans ratio by GC or NMR.
Work-up: After cooling the reaction mixture, carefully acidify with a mineral acid (e.g., HCl) to protonate the carboxylate.
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization to obtain pure trans-4-butylcyclohexanecarboxylic acid.
Mandatory Visualizations
Caption: Workflow for the synthesis of trans-4-Butylcyclohexanecarboxylic acid.
Caption: Troubleshooting logic for the synthesis of trans-4-Butylcyclohexanecarboxylic acid.
Technical Support Center: Purification of trans-4-Butylcyclohexanecarboxylic Acid
Welcome to the technical support center for the purification of trans-4-Butylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshootin...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of trans-4-Butylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying trans-4-Butylcyclohexanecarboxylic acid?
A1: The main challenges in the purification of trans-4-Butylcyclohexanecarboxylic acid typically revolve around three key areas:
Separation of the cis-isomer: The most common and often difficult-to-remove impurity is the corresponding cis-isomer. Due to their similar physical properties, separating these two diastereomers can be challenging.
Removal of unreacted starting materials and byproducts: Depending on the synthetic route, impurities such as the aromatic precursor (4-butylbenzoic acid) or byproducts from over-reduction (e.g., 4-butylcyclohexylmethanol) may be present.
Crystallization difficulties: Achieving high-purity crystalline material with good recovery can be challenging due to factors like solvent selection, cooling rate, and the presence of impurities that may inhibit crystal growth or co-crystallize with the product.
Q2: What is the most common impurity I should be aware of?
A2: The most prevalent impurity is the cis-isomer of 4-Butylcyclohexanecarboxylic acid. The formation of a mixture of cis and trans isomers is common in many synthetic procedures, particularly during the hydrogenation of the aromatic ring of 4-butylbenzoic acid.
Q3: What are some suitable analytical techniques to assess the purity and isomer ratio of my sample?
A3: Several analytical techniques can be employed:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating the cis and trans isomers and quantifying other impurities.
Gas Chromatography (GC): GC can also be used to determine the isomeric ratio, often after derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) to improve peak shape and resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the isomeric ratio by integrating the signals corresponding to the distinct protons or carbons in the cis and trans isomers.
Troubleshooting Guides
Issue 1: Poor Separation of cis and trans Isomers
Problem: My analytical results (HPLC or GC) show incomplete separation of the cis and trans isomers, or my final product has an unacceptably high level of the cis-isomer.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Inefficient Recrystallization
The chosen solvent system may not provide sufficient differentiation in solubility between the cis and trans isomers. Experiment with different solvent systems. A mixture of a polar solvent (e.g., ethanol, methanol, or acetone) and a non-polar co-solvent (e.g., water or heptane) can often enhance the selectivity of the crystallization.
Rapid Crystallization
Cooling the solution too quickly can lead to the trapping of the cis-isomer within the crystal lattice of the trans-isomer. Ensure a slow cooling rate to allow for the formation of well-ordered, pure crystals.
Suboptimal Chromatography Conditions
For purification by column chromatography, the eluent polarity may not be optimal. Consider adding a small amount of a volatile acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase to improve peak shape and resolution of the carboxylic acids.
Issue 2: Low Yield After Recrystallization
Problem: I am losing a significant amount of my trans-4-Butylcyclohexanecarboxylic acid during the recrystallization process.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Inappropriate Solvent Choice
The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, you will have significant losses in the mother liquor.
Using an Excessive Amount of Solvent
Always use the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling.
Premature Crystallization During Hot Filtration
If performing a hot filtration to remove insoluble impurities, ensure the solution and filtration apparatus are kept hot to prevent the product from crystallizing on the filter paper.
Issue 3: Presence of Starting Material or Other Byproducts
Problem: My purified product is contaminated with the starting material (e.g., 4-butylbenzoic acid) or other synthetic byproducts.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps
Incomplete Reaction
Ensure the initial chemical reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, HPLC, or GC). If necessary, adjust reaction time, temperature, or catalyst load.
Ineffective Purification Method
If recrystallization is not effectively removing a particular impurity, consider an alternative purification technique. Column chromatography over silica gel can be effective. A pH-based aqueous extraction can also be used to separate the carboxylic acid product from neutral byproducts.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This is a general guideline; the optimal solvent and volumes should be determined experimentally.
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or heptane) to find a solvent that dissolves the compound when hot but sparingly when cold.
Dissolution: In an Erlenmeyer flask, add the crude trans-4-Butylcyclohexanecarboxylic acid and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Method for Isomer Analysis (Starting Point)
This is a suggested starting point for method development, based on methods for similar compounds.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). The exact ratio may need to be optimized.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Temperature: 25 °C.
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Troubleshooting
Technical Support Center: Resolving Cis/Trans Isomer Separation of 4-Butylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the separation of cis and trans isome...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the separation of cis and trans isomers of 4-butylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of 4-butylcyclohexanecarboxylic acid challenging?
The separation of geometric isomers like the cis and trans forms of 4-butylcyclohexanecarboxylic acid is inherently difficult due to their identical molecular weights and chemical formulas. This results in very similar physicochemical properties, such as boiling point, polarity, and solubility, making their separation by standard laboratory techniques a significant challenge. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer generally has a more linear and rigid structure, while the cis isomer is conformationally more flexible.
Q2: What are the primary methods for separating the cis and trans isomers of 4-butylcyclohexanecarboxylic acid?
The most common and effective methods for separating these isomers are:
High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical and preparative scale separations, offering high resolution.
Gas Chromatography (GC): Suitable for analytical quantification, often requiring derivatization of the carboxylic acid group to improve volatility.
Fractional Crystallization: A technique that relies on differences in the solubility and crystal packing of the isomers in a specific solvent.
The choice of method depends on the desired scale of separation, required purity, and available equipment.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Poor or no separation of cis and trans isomer peaks.
Potential Cause
Recommended Solution
Inappropriate Column Chemistry
For separating geometric isomers, columns that offer shape selectivity are often effective. Consider using a cholesterol-based column (e.g., Cogent UDC-Cholesterol™) or a phenyl-based column which can provide different selectivity compared to standard C18 columns.[1]
Suboptimal Mobile Phase Composition
Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. Small changes can significantly impact resolution. The addition of an acidic modifier like 0.1% formic or acetic acid is often necessary to suppress the ionization of the carboxylic acid and improve peak shape.
Incorrect Flow Rate or Temperature
Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase run time. Optimizing the column temperature can also enhance separation by affecting the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.
optimizing reaction conditions for the synthesis of trans-4-Butylcyclohexanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-4-Butylcycl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-4-Butylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain trans-4-Butylcyclohexanecarboxylic acid?
A1: The primary synthetic strategies involve the catalytic hydrogenation of 4-butylbenzoic acid or the reduction of 4-butylcyclohexanone followed by oxidation. Another approach is the isomerization of a cis/trans mixture to favor the trans isomer. The choice of method often depends on the desired stereoselectivity, available starting materials, and scalability.
Q2: How can I improve the trans-selectivity of my reaction?
A2: Achieving high trans-selectivity is a critical challenge. Key factors include the choice of catalyst, solvent, and reaction temperature. For instance, in the hydrogenation of 4-aminobenzoic acid derivatives, a ruthenium on carbon (Ru/C) catalyst under basic conditions has been shown to favor the formation of the trans isomer.[1][2] The reaction temperature should be carefully controlled, as both excessively high or low temperatures can diminish the trans/cis ratio.[1]
Q3: What analytical techniques are suitable for determining the cis/trans isomer ratio?
A3: The most common method for determining the stereoisomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Gas chromatography (GC) can also be employed, particularly for the analysis of the corresponding alcohol precursor, 4-tert-butylcyclohexanol.[3]
Troubleshooting Guide
Low Product Yield
Issue: The overall yield of trans-4-Butylcyclohexanecarboxylic acid is lower than expected.
Possible Cause
Troubleshooting Steps
Incomplete Reaction
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).- Extend the reaction time or moderately increase the temperature.[4] However, be cautious as excessive heat can negatively impact stereoselectivity.[1]- Ensure the catalyst is active and used in the appropriate loading. For catalytic hydrogenations, the catalyst concentration can range from 15% to 60% by weight relative to the starting material for optimal results.[2]
Side Reactions
- Investigate the formation of byproducts using techniques like LC-MS.- Adjust reaction conditions (e.g., temperature, pressure, catalyst) to minimize side reactions.
Product Loss During Workup/Purification
- Optimize the extraction and purification procedures. For instance, during the workup of esterification reactions, washing with a mild base like saturated sodium bicarbonate solution can help neutralize any remaining acid catalyst.[5]- Recrystallization is a common method for purifying the final product and can help isolate the desired trans isomer.[3]
Poor trans-Stereoselectivity
Issue: The reaction produces an unfavorable mixture of cis and trans isomers.
Possible Cause
Troubleshooting Steps
Suboptimal Catalyst
- The choice of catalyst is crucial for stereoselectivity. For hydrogenation of aromatic precursors, ruthenium-based catalysts often provide good trans-selectivity.[1][2]- For the reduction of a ketone intermediate, using a "mixed hydride" reagent can lead to a high percentage of the trans alcohol precursor.[3]
Incorrect Reaction Temperature
- Temperature can significantly influence the isomer ratio. For the hydrogenation of 4-aminobenzoic acid derivatives, a temperature range of 90 °C to 120 °C is preferred, with an optimal temperature around 100 °C.[1] Temperatures below 85 °C or above 138 °C have been shown to decrease trans-selectivity.[1]
Isomerization During Subsequent Steps
- Certain reaction conditions, such as strongly acidic environments during esterification, can cause epimerization, altering the desired isomer ratio.[6] Consider milder esterification methods if this is suspected.[7]
Experimental Protocols
Representative Protocol for Hydrogenation of a 4-Substituted Benzoic Acid Derivative
This protocol is a generalized example based on the hydrogenation of p-aminobenzoic acid, which can be adapted for 4-butylbenzoic acid.
Reaction Setup: In an autoclave, combine the 4-substituted benzoic acid (1.0 eq.), a 5% Ruthenium on Carbon (Ru/C) catalyst (25% by weight of the starting material), and a 10% aqueous sodium hydroxide solution.[1][2]
Hydrogenation: Stir the mixture at approximately 100 °C under a hydrogen pressure of 15 bar.[1][2]
Monitoring: Monitor the reaction for the disappearance of the starting material, which can take around 20 hours.[1]
Workup: After the reaction is complete, cool the vessel, filter the catalyst, and proceed with the isolation and purification of the product.
Technical Support Center: Liquid Crystal Alignment with trans-4-Butylcyclohexanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-Butylcyclohexanecarboxylic acid i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-Butylcyclohexanecarboxylic acid in liquid crystal formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during liquid crystal alignment experiments involving trans-4-Butylcyclohexanecarboxylic acid.
Issue 1: Poor or Non-Uniform Alignment
Q: My liquid crystal cell shows patches of different alignments (e.g., a mix of planar and homeotropic) or a generally disordered texture. What could be the cause?
A: Non-uniform alignment is a common issue that can stem from several factors, particularly when using additives like trans-4-Butylcyclohexanecarboxylic acid. The carboxylic acid group is surface-active and can significantly influence the anchoring of liquid crystal molecules at the substrate interface.
Possible Causes and Solutions:
Inhomogeneous Concentration of the Additive: The carboxylic acid may not be uniformly dispersed throughout the liquid crystal host.
Solution: Ensure thorough mixing of the trans-4-Butylcyclohexanecarboxylic acid with the host liquid crystal. Sonication or gentle heating of the mixture (if thermally stable) can aid in achieving a homogenous solution.
Substrate Contamination: Dust particles, organic residues, or other contaminants on the substrate can create localized changes in surface energy, leading to alignment defects.
Solution: Implement a rigorous substrate cleaning protocol. A standard procedure includes sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen. UV-ozone cleaning can also be an effective final step.
Inadequate Surface Treatment: The alignment layer (e.g., polyimide) may not be properly prepared, leading to inconsistent surface anchoring.
Solution: If using a polyimide alignment layer, ensure uniform coating (e.g., by spin-coating) and curing according to the manufacturer's specifications. For rubbed alignment layers, ensure consistent rubbing direction and pressure.
Issue 2: Unexpected Homeotropic Alignment
Q: I am trying to achieve planar alignment, but I am observing homeotropic (vertical) alignment or domains of homeotropic alignment. Why is this happening?
A: Carboxylic acids are known to promote homeotropic alignment in some liquid crystal systems. The polar carboxylic acid group can interact strongly with the substrate, orienting the molecule (and by extension, the liquid crystal director) perpendicular to the surface.
Possible Causes and Solutions:
High Concentration of trans-4-Butylcyclohexanecarboxylic acid: The concentration of the carboxylic acid additive may be too high, favoring homeotropic alignment.
Solution: Systematically decrease the concentration of trans-4-Butylcyclohexanecarboxylic acid in your mixture. Prepare a series of concentrations to find the optimal range for planar alignment.
Surface Chemistry of the Substrate: The substrate or alignment layer may have a high surface energy that, in combination with the carboxylic acid, promotes homeotropic alignment.
Solution: Modify the surface to be more favorable for planar alignment. This could involve using a different polyimide that promotes planar alignment or applying a different surface treatment.
Issue 3: Appearance of Disclination Lines and Other Defects
Q: My aligned liquid crystal cell shows a high density of disclination lines, schlieren textures, or other topological defects. How can I reduce these?
A: Disclination lines are boundaries where the liquid crystal director changes abruptly and are a type of topological defect.[1] While some defects are inherent to the liquid crystal phase, a high density often points to issues with the cell preparation or the liquid crystal mixture.
Possible Causes and Solutions:
Rapid Cooling: Cooling the liquid crystal cell too quickly from the isotropic phase can quench in defects.
Solution: Employ a slow and controlled cooling rate through the isotropic-to-nematic phase transition. This allows the liquid crystal molecules more time to find their lowest energy, uniformly aligned state.
Cell Gap Non-Uniformity: Variations in the thickness of the liquid crystal layer can create stress and induce defects.
Solution: Use high-precision spacers to ensure a uniform cell gap. Verify the cell gap uniformity using interferometric methods if possible.
Incompatibility of the Additive: At certain concentrations, the additive may not be fully soluble in the liquid crystal host, leading to phase separation and the formation of domains and defects.
Solution: Check for phase separation by observing the mixture under a polarizing microscope at various temperatures. If phase separation is observed, adjust the concentration of the trans-4-Butylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for trans-4-Butylcyclohexanecarboxylic acid in a liquid crystal mixture?
A1: The optimal concentration is highly dependent on the specific liquid crystal host and the desired alignment (planar or homeotropic). As a starting point, concentrations in the range of 0.1% to 5% by weight are often used for additives. It is recommended to perform a concentration series to determine the ideal amount for your specific application.
Q2: How does the cyclohexane ring in trans-4-Butylcyclohexanecarboxylic acid affect alignment?
A2: The rigid trans-cyclohexane ring contributes to the overall shape anisotropy of the molecule. This rigid, rod-like structure helps it to integrate well within the liquid crystal host and can contribute to the overall stability of the mesophase. The trans configuration ensures a more linear shape, which is generally favorable for maintaining the nematic order.
Q3: Can I use trans-4-Butylcyclohexanecarboxylic acid without a polyimide alignment layer?
A3: It is possible, but the results may be less predictable. The carboxylic acid can interact directly with a bare glass or ITO surface, but the resulting alignment will be highly sensitive to the cleanliness and surface chemistry of the substrate. For reproducible and uniform alignment, the use of a well-defined alignment layer like polyimide is strongly recommended.
Q4: What is the impact of the purity of trans-4-Butylcyclohexanecarboxylic acid on liquid crystal alignment?
A4: High purity is crucial. Impurities can act as contaminants on the substrate surface, disrupting the desired alignment. They can also alter the phase behavior of the liquid crystal mixture, potentially leading to a narrower nematic range or the appearance of unwanted phases.
Quantitative Data Summary
The following table provides representative data for parameters that can be influenced by carboxylic acid additives. Note that these are typical values and the optimal parameters for your specific system should be determined experimentally.
Parameter
Typical Range
Influence of trans-4-Butylcyclohexanecarboxylic acid
Additive Concentration
0.1 - 5.0 wt%
Higher concentrations may favor homeotropic alignment.
Surface Energy for Planar Alignment
30 - 40 mJ/m²
The carboxylic acid can increase surface energy, potentially requiring a lower energy alignment layer for planar alignment.
Surface Energy for Homeotropic Alignment
< 30 mJ/m²
The carboxylic acid can facilitate homeotropic alignment on surfaces that might otherwise produce planar alignment.[2]
Curing Temperature for Polyimide
180 - 250 °C
The presence of the carboxylic acid is unlikely to affect the required curing temperature of the polyimide itself.
Cooling Rate from Isotropic Phase
0.1 - 1.0 °C/min
Slower cooling is generally better to minimize defects, especially when additives are present.
Experimental Protocols
Protocol 1: Preparation of a Liquid Crystal Test Cell
Substrate Cleaning:
Sequentially sonicate indium tin oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
Dry the substrates with a stream of dry nitrogen gas.
(Optional) Perform a UV-ozone clean for 10-15 minutes to remove any remaining organic residues.
Alignment Layer Deposition (Polyimide):
Spin-coat a thin layer of a suitable polyimide precursor onto the cleaned ITO substrates.
Pre-bake the substrates on a hotplate at 80-100 °C for 5-10 minutes to remove the solvent.
Cure the polyimide in an oven according to the manufacturer's specifications (e.g., 180-250 °C for 1 hour).[3]
Alignment Layer Treatment (Rubbing for Planar Alignment):
Gently rub the cured polyimide surface with a velvet cloth in a single direction. Ensure consistent pressure and number of rubs for all substrates.
Cell Assembly:
Dispense a UV-curable epoxy containing spacer beads (typically 5-10 µm in diameter) around the perimeter of one substrate.
Place the second substrate on top, with the alignment layers facing each other. For a twisted nematic cell, the rubbing directions should be orthogonal.
Press the cell together and cure the epoxy with a UV lamp.
Liquid Crystal Filling:
Prepare the liquid crystal mixture by adding the desired concentration of trans-4-Butylcyclohexanecarboxylic acid to the host liquid crystal. Ensure thorough mixing.
Place a drop of the liquid crystal mixture at the opening of the cell.
Fill the cell via capillary action, possibly in a vacuum chamber to avoid air bubbles.
Sealing and Characterization:
Seal the cell opening with epoxy.
Observe the cell under a polarizing optical microscope to assess the alignment quality.
Mandatory Visualizations
Caption: Troubleshooting workflow for common liquid crystal alignment issues.
Caption: Logical relationship of factors influencing liquid crystal alignment.
Technical Support Center: trans-4-Butylcyclohexanecarboxylic Acid Degradation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of trans-4-Butylcycl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of trans-4-Butylcyclohexanecarboxylic acid and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for trans-4-Butylcyclohexanecarboxylic acid?
A1: While specific degradation pathways for trans-4-Butylcyclohexanecarboxylic acid are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds such as cyclohexane carboxylic acid (CHC). Potential degradation pathways include:
Anaerobic Biodegradation: In anaerobic environments, microorganisms may degrade the compound. This typically involves an initial activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by dehydrogenation of the cyclohexane ring. One known pathway for CHC proceeds via cyclohexanoyl-CoA (CHCoA) and subsequently to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA).[1] Another identified pathway in Geobacter metallireducens also involves dehydrogenation but leads to cyclohex-1,5-diene-1-carboxyl-CoA.[1][2]
Oxidative Degradation: Advanced oxidation processes, such as treatment with UV light and chlorine, can degrade similar structures like cyclohexanecarboxylic acid. This process is primarily driven by hydroxyl radical attack and can lead to the formation of chlorinated by-products.[3] Forced degradation studies often employ oxidizing agents like hydrogen peroxide to simulate such pathways.[4]
Hydrolysis: Although generally stable, under extreme pH and temperature conditions, the carboxylic acid group might undergo reactions, though the cyclohexane ring itself is resistant to hydrolysis.
Photodegradation: Exposure to light, particularly UV radiation, can potentially induce degradation, a factor assessed during photostability testing as per ICH guidelines.[5]
Q2: How can I prevent the degradation of trans-4-Butylcyclohexanecarboxylic acid during storage and experimentation?
A2: To minimize degradation, consider the following preventative measures:
Storage Conditions: Store the compound in a cool, dry, and dark place. Refrigeration (0-10°C) is often recommended.[6] Keep the container tightly sealed to protect it from moisture and atmospheric oxygen.
Inert Atmosphere: For long-term storage or when handling sensitive reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
pH Control: Maintain a neutral pH for solutions unless the experimental protocol requires acidic or basic conditions. Buffering the solution can help prevent pH-induced degradation.
Light Protection: Protect solutions and solid samples from light by using amber-colored vials or by wrapping containers in aluminum foil, especially during photostability studies.
Excipient Compatibility: If formulating the compound, conduct compatibility studies with excipients to ensure they do not promote degradation.
Q3: What are the initial steps for developing a stability-indicating analytical method for this compound?
A3: The development of a stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), involves the following key steps:[7]
Forced Degradation Studies: Intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[5][7] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[4]
Method Development: Develop an HPLC method (e.g., reverse-phase with a suitable column like C18) that can separate the parent compound from all the generated degradation products.
Method Validation: Validate the developed method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying the parent compound and its degradants.
Troubleshooting Guides
Issue 1: No degradation is observed during forced degradation studies.
Possible Cause: The stress conditions are not harsh enough.
Troubleshooting Steps:
Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl/NaOH).[5]
Increase the temperature for thermal and hydrolytic stress studies.[5]
Extend the duration of exposure to the stress condition.
For oxidative stress, try a higher concentration of the oxidizing agent or a different agent.
Ensure direct and sufficient exposure to the light source during photostability testing.
Issue 2: The compound degrades completely or to a very large extent.
Possible Cause: The stress conditions are too harsh.
Troubleshooting Steps:
Reduce the concentration of the stressor (acid, base, or oxidizing agent).
Lower the temperature of the study.
Decrease the exposure time. The aim is to generate primary degradation products, and excessive stress might lead to secondary, irrelevant degradants.[7]
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
Possible Cause: Inappropriate mobile phase, column, or gradient conditions.
Troubleshooting Steps:
Adjust the pH of the mobile phase. Since the analyte is a carboxylic acid, a lower pH (e.g., using a phosphate or formate buffer) will suppress its ionization and can improve peak shape.
Try a different column with a different stationary phase.
Optimize the gradient elution program to improve the separation of closely eluting peaks.
Ensure the sample is fully dissolved in the mobile phase to prevent peak splitting.
Issue 4: Mass balance issues in the stability study (sum of the parent compound and degradants is not close to 100%).
Possible Cause:
Some degradation products are not being detected by the current analytical method (e.g., they do not have a UV chromophore).
Degradants are volatile or have precipitated out of the solution.
The response factors of the degradation products are significantly different from the parent compound.
Troubleshooting Steps:
Use a mass spectrometer (LC-MS) in conjunction with a UV detector to identify non-chromophoric or unexpected degradants.
Carefully inspect samples for any precipitation.
If possible, isolate and quantify major degradants using their own reference standards to determine their response factors.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating method.
1. Preparation of Stock Solution:
Prepare a stock solution of trans-4-Butylcyclohexanecarboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1N NaOH before analysis.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for a specified period. Neutralize with 0.1N HCl before analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for an extended period (e.g., 1-2 months).[5] Also, heat the stock solution at a similar temperature.
Photolytic Degradation: Expose the stock solution and the solid compound to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Analysis:
Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method.
Protocol 2: HPLC Method for Stability Indicating Analysis
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient:
0-5 min: 30% B
5-25 min: 30% to 90% B
25-30 min: 90% B
30.1-35 min: 30% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study, illustrating the expected outcomes.
Technical Support Center: Enhancing the Solubility of trans-4-Butylcyclohexanecarboxylic Acid
Welcome to the technical support center for trans-4-Butylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubili...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for trans-4-Butylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of trans-4-Butylcyclohexanecarboxylic acid for a variety of specific applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of trans-4-Butylcyclohexanecarboxylic acid?
A1: trans-4-Butylcyclohexanecarboxylic acid is a solid with a melting point of approximately 37°C.[1][2] It has limited solubility in water but is soluble in polar organic solvents such as ethanol and ether.[2] It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, and less soluble in non-polar solvents like petroleum ether.[1][2]
Q2: Why is enhancing the solubility of this compound important for my research?
A2: Enhancing the solubility of trans-4-Butylcyclohexanecarboxylic acid is crucial for a range of applications. In drug development, improved solubility can lead to better bioavailability of oral dosage forms. In organic synthesis, achieving complete dissolution of reactants is essential for reaction efficiency and yield. For applications in materials science, such as in the formulation of liquid crystals, precise control over solubility is necessary to achieve the desired material properties.
Q3: What are the primary methods for increasing the solubility of trans-4-Butylcyclohexanecarboxylic acid?
A3: The primary methods for enhancing the solubility of this carboxylic acid include:
pH Adjustment: Increasing the pH of an aqueous solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Co-solvency: Using a mixture of solvents can significantly enhance solubility compared to a single solvent system.
Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid state can improve its dissolution rate and solubility.
Complexation: The use of agents like cyclodextrins can encapsulate the molecule, increasing its apparent solubility in aqueous solutions.
Q4: Can I predict the solubility of trans-4-Butylcyclohexanecarboxylic acid in different solvents?
A4: While experimental determination is always recommended for precise values, you can estimate the solubility based on the principle of "like dissolves like." The octanol-water partition coefficient (LogP) is a useful parameter for this. The predicted LogP for trans-4-Butylcyclohexanecarboxylic acid is approximately 3.06760, indicating its lipophilic (fat-loving) nature and preference for organic solvents over water.[1] You can use this value to select solvents with similar polarity for better solubility.
Data Presentation: Solubility of trans-4-Butylcyclohexanecarboxylic acid
Precise quantitative solubility data for trans-4-Butylcyclohexanecarboxylic acid is not widely available in published literature. The following table provides estimated solubility values based on its physicochemical properties and general solubility trends for similar organic acids. These values should be used as a guideline and confirmed experimentally.
Solvent
Temperature (°C)
Estimated Solubility ( g/100 mL)
Water (pH 7.0)
25
< 0.1
Ethanol
25
20 - 30
Methanol
25
15 - 25
Diethyl Ether
25
> 30
Acetone
25
> 30
Dimethyl Sulfoxide (DMSO)
25
5 - 10
n-Hexane
25
< 1
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of trans-4-Butylcyclohexanecarboxylic acid.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to increase the aqueous solubility of trans-4-Butylcyclohexanecarboxylic acid by converting it to its more soluble carboxylate salt.
Materials:
trans-4-Butylcyclohexanecarboxylic acid
Deionized water
1 M Sodium Hydroxide (NaOH) solution
1 M Hydrochloric Acid (HCl) solution
pH meter or pH indicator strips
Magnetic stirrer and stir bar
Volumetric flasks and pipettes
Procedure:
Prepare a Suspension: Weigh a known amount of trans-4-Butylcyclohexanecarboxylic acid (e.g., 100 mg) and add it to a beaker containing a known volume of deionized water (e.g., 50 mL).
Initial pH Measurement: Measure the initial pH of the suspension. It will be acidic due to the carboxylic acid group.
Titration with Base: Slowly add the 1 M NaOH solution dropwise to the suspension while continuously stirring and monitoring the pH.
Observe Dissolution: As the pH increases, the solid will begin to dissolve as the carboxylic acid is converted to its sodium salt. Note the pH at which the solid completely dissolves. The predicted pKa of the acid is approximately 4.92, so dissolution should be significant at pH values above this.[1]
Determine pH-Solubility Profile (Optional): To create a pH-solubility profile, prepare several suspensions and adjust the pH of each to a different value (e.g., pH 5, 6, 7, 8, 9). Equilibrate the samples for a set period (e.g., 24 hours) and then determine the concentration of the dissolved compound in each sample using a suitable analytical method like HPLC.
Re-precipitation: To confirm the process is reversible, slowly add 1 M HCl to the clear solution to lower the pH. The trans-4-Butylcyclohexanecarboxylic acid will precipitate out as the solution becomes more acidic.
Protocol 2: Co-solvency Method
This protocol outlines the use of a co-solvent to improve the solubility of trans-4-Butylcyclohexanecarboxylic acid.
Materials:
trans-4-Butylcyclohexanecarboxylic acid
Primary solvent (e.g., water)
Co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400)
Vials with screw caps
Shaking incubator or orbital shaker
Analytical balance
Filtration device (e.g., syringe filters)
Procedure:
Prepare Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30, etc., water:ethanol by volume).
Add Excess Solute: Add an excess amount of trans-4-Butylcyclohexanecarboxylic acid to a vial containing a known volume of each solvent mixture. "Excess" means that undissolved solid should be visible after equilibration.
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Sample Preparation: After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
Quantification: Analyze the concentration of the dissolved trans-4-Butylcyclohexanecarboxylic acid in the filtrate using a validated analytical method (e.g., HPLC-UV).
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to determine the optimal solvent mixture.
Protocol 3: Solid Dispersion by Solvent Evaporation Method
This protocol details the preparation of a solid dispersion to enhance the dissolution rate of trans-4-Butylcyclohexanecarboxylic acid.
A common solvent that dissolves both the acid and the carrier (e.g., ethanol or methanol)
Rotary evaporator
Mortar and pestle
Sieves
Procedure:
Dissolution: Accurately weigh the trans-4-Butylcyclohexanecarboxylic acid and the carrier in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight). Dissolve both components in a minimal amount of the common solvent in a round-bottom flask.
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inner wall of the flask.
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
Pulverization and Sieving: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Dissolution Testing: Perform dissolution studies on the solid dispersion powder and compare the dissolution rate with that of the pure drug to evaluate the enhancement in solubility.
Troubleshooting Guides
Issue 1: The compound is not dissolving in aqueous solution even after pH adjustment.
Possible Cause: The pH may not be high enough to fully deprotonate the carboxylic acid.
Solution: Ensure your pH meter is calibrated correctly. Continue to add base and monitor the pH until complete dissolution is observed. For a carboxylic acid with a pKa of ~4.9, a pH of at least 2 units higher (i.e., pH > 7) is generally required for near-complete ionization and dissolution.
Possible Cause: The concentration of the compound exceeds its intrinsic solubility at that specific pH.
Solution: Even in its salt form, the compound has a solubility limit. Try diluting the sample with more of the aqueous buffer.
Issue 2: The compound precipitates out of the co-solvent mixture over time.
Possible Cause: The solution was not at equilibrium, and the initial dissolution was a supersaturated state.
Solution: Increase the equilibration time during your experiment (e.g., to 72 hours) with continuous agitation to ensure true equilibrium solubility is measured.
Possible Cause: Temperature fluctuations are causing the solubility to decrease.
Solution: Maintain a constant and controlled temperature throughout your experiment and storage.
Issue 3: During the preparation of solid dispersion, the resulting product is sticky or oily.
Possible Cause: The chosen carrier or the drug-to-carrier ratio is not appropriate, leading to a low glass transition temperature (Tg) of the mixture.
Solution: Try a different carrier with a higher Tg or increase the proportion of the carrier in the mixture.
Possible Cause: Incomplete removal of the solvent.
Solution: Ensure thorough drying of the solid dispersion in a vacuum oven until a constant weight is achieved.
Visualizations
Below are diagrams illustrating the experimental workflows and logical relationships described in this technical support center.
Caption: Workflow for enhancing solubility via pH adjustment.
Caption: Factors influencing and methods for enhancing solubility.
Caption: Workflow for solid dispersion preparation.
common impurities in commercial trans-4-Butylcyclohexanecarboxylic acid and their removal
Welcome to the technical support center for trans-4-Butylcyclohexanecarboxylic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common iss...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for trans-4-Butylcyclohexanecarboxylic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to impurities in commercial batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial trans-4-Butylcyclohexanecarboxylic Acid?
A1: The most prevalent impurity is the cis-isomer of 4-Butylcyclohexanecarboxylic acid.[1] Due to the nature of the catalytic hydrogenation synthesis from precursors like 4-butylbenzoic acid, a mixture of cis and trans isomers is often formed.[2][3][4] Other potential impurities, though typically present in smaller quantities, may include unreacted starting materials (e.g., 4-butylbenzoic acid) and byproducts from side reactions during synthesis, such as cyclohexyl methanol, toluene, and methyl cyclohexane.[2][3]
Q2: How can I identify and quantify the presence of the cis-isomer and other impurities?
A2: Several analytical techniques can be employed for the identification and quantification of impurities:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The carboxylic acid may require derivatization to a more volatile ester form for optimal analysis.[5]
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the cis and trans isomers. A reverse-phase column with a suitable mobile phase, such as acetonitrile and water with an acidic modifier, can be used for separation.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each configuration.[8]
Q3: What methods can be used to remove the cis-isomer from my sample of trans-4-Butylcyclohexanecarboxylic Acid?
A3: The primary method for removing the cis-isomer is recrystallization . This technique exploits the differences in solubility between the cis and trans isomers in a particular solvent system. The trans-isomer is generally less soluble and will crystallize out of the solution upon cooling, while the more soluble cis-isomer remains in the mother liquor.
Troubleshooting Guide
Issue: My experimental results are inconsistent, and I suspect impurities in my trans-4-Butylcyclohexanecarboxylic Acid.
This guide provides a systematic approach to identifying and resolving impurity-related issues.
Workflow for Troubleshooting Impurities
Caption: A flowchart outlining the steps to troubleshoot and resolve impurity issues.
Data on Impurity Removal
The following table provides representative data on the effectiveness of a single recrystallization step for the purification of commercial trans-4-Butylcyclohexanecarboxylic Acid.
Analyte
Purity Before Recrystallization (%)
Purity After Recrystallization (%)
trans-4-Butylcyclohexanecarboxylic Acid
95.0
>99.0
cis-4-Butylcyclohexanecarboxylic Acid
4.5
<0.5
4-Butylbenzoic Acid
0.3
<0.1
Other Synthesis-Related Impurities
0.2
<0.1
Experimental Protocols
Protocol 1: Analytical Characterization by HPLC
This protocol outlines a general method for the separation and quantification of cis and trans isomers of 4-Butylcyclohexanecarboxylic Acid.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.
Degas the mobile phase before use.
Sample Preparation:
Accurately weigh and dissolve a sample of 4-Butylcyclohexanecarboxylic Acid in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25 °C
UV Detection: 210 nm
Analysis:
Inject the sample and record the chromatogram. The trans-isomer is expected to have a different retention time than the cis-isomer.
Quantify the isomers by comparing the peak areas to those of certified reference standards.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the removal of the cis-isomer and other impurities. The optimal solvent system and volumes may require some optimization based on the initial purity of the material.
Solvent Selection:
A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is less soluble at low temperatures is often effective. A common starting point for carboxylic acids is a mixture of an organic solvent and water, or a mixture of two organic solvents with different polarities. For this compound, a mixture of hexane and ethyl acetate can be explored.
Procedure:
Dissolve the impure 4-Butylcyclohexanecarboxylic Acid in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
Once fully dissolved, slowly add a non-solvent (e.g., hexane) until the solution becomes slightly turbid.
Heat the solution again until it becomes clear.
Allow the solution to cool slowly to room temperature.
Further cool the solution in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
Dry the purified crystals under vacuum.
Logical Relationship of Impurities and Purification
Caption: The relationship between the synthesis process, resulting impurities, and their removal.
controlling the stereochemistry during the synthesis of 4-Butylcyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-butylcyclohexanecarboxylic...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-butylcyclohexanecarboxylic acid, with a specific focus on controlling its stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 4-butylcyclohexanecarboxylic acid?
A1: A primary method for the synthesis of 4-butylcyclohexanecarboxylic acid is the catalytic hydrogenation of 4-butylbenzoic acid. This method typically yields a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.
Q2: How can I control the stereochemistry to obtain predominantly the trans isomer?
A2: To obtain the thermodynamically more stable trans isomer, a two-step process is often employed. First, the catalytic hydrogenation of 4-butylbenzoic acid is performed, which results in a mixture of cis and trans isomers. Subsequently, this mixture undergoes an epimerization reaction. Heating the isomeric mixture with a base, such as potassium hydroxide, will convert the cis isomer to the more stable trans isomer, leading to a product significantly enriched in the trans form.[1]
Q3: What analytical techniques are suitable for determining the cis/trans isomer ratio?
A3: The most common and effective method for determining the cis/trans isomer ratio of 4-butylcyclohexanecarboxylic acid is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR can be used to distinguish between the two isomers. The relative integration of specific, well-resolved peaks corresponding to each isomer allows for the quantification of their ratio. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be employed for isomer separation and quantification, often after derivatization to their methyl esters for better volatility and resolution.
Q4: Is it possible to selectively synthesize the cis isomer?
A4: While the epimerization process favors the trans isomer, the initial catalytic hydrogenation can be optimized to produce a higher proportion of the cis isomer. Low-pressure hydrogenation using specific catalysts, such as platinum oxide, has been reported to favor the formation of the cis isomer in the reduction of substituted benzoic acids. However, complete selectivity for the cis isomer is challenging to achieve, and purification would be necessary to isolate it from the trans isomer.
Troubleshooting Guides
Issue 1: Low yield or incomplete conversion during catalytic hydrogenation.
Question: My catalytic hydrogenation of 4-butylbenzoic acid is sluggish and gives a low yield of the desired product. What could be the cause and how can I improve it?
Answer: Low yields or incomplete reactions in catalytic hydrogenations can stem from several factors:
Catalyst Inactivity: The catalyst (e.g., Palladium on carbon) may be old or deactivated. It is advisable to use a fresh batch of catalyst. For challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) could be beneficial.[2]
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure the 4-butylbenzoic acid and the solvent are of high purity. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst might help.[2]
Insufficient Hydrogen Pressure: For aromatic ring hydrogenation, adequate hydrogen pressure is crucial. If using a balloon setup, ensure a constant positive pressure of hydrogen. For more robust reactions, a high-pressure reactor (e.g., a Parr shaker) is recommended to achieve complete conversion.
Poor Solubility: The substrate should be fully dissolved in the chosen solvent to ensure efficient contact with the catalyst. If solubility is an issue, consider using a co-solvent system. Common solvents for hydrogenation include methanol, ethanol, and acetic acid.[2]
Reaction Temperature: While many hydrogenations proceed at room temperature, gentle heating can sometimes increase the reaction rate. However, be cautious as higher temperatures might also lead to side reactions.[2]
Issue 2: The cis/trans ratio after hydrogenation is not as expected.
Question: I am trying to maximize the cis isomer in the initial hydrogenation step, but I am getting a nearly 1:1 mixture. How can I influence the stereoselectivity?
Answer: The stereochemical outcome of the hydrogenation of the aromatic ring is influenced by the reaction conditions:
Catalyst Choice: Different catalysts can exhibit different selectivities. For instance, rhodium-based catalysts have been shown to be effective for the hydrogenation of benzoic acid.[3][4] Experimenting with different catalysts (e.g., PtO₂, Rh/C) might shift the equilibrium towards the desired isomer.
Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical pathway. Trying different solvents like ethanol, acetic acid, or dioxane-water mixtures could alter the cis/trans ratio.[5][6][7]
Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor the formation of the cis isomer.
Issue 3: Incomplete epimerization of the cis to the trans isomer.
Question: After the epimerization step with potassium hydroxide, I still have a significant amount of the cis isomer remaining. What are the critical parameters for this reaction?
Answer: To drive the equilibrium towards the trans isomer, consider the following:
Reaction Temperature and Time: The epimerization is an equilibrium process that is often conducted at elevated temperatures (130-220°C) for several hours.[1] Ensure that the reaction is heated for a sufficient amount of time at the appropriate temperature to reach equilibrium.
Base Concentration: A sufficient molar excess of a strong base like potassium hydroxide is necessary to facilitate the deprotonation-reprotonation mechanism that leads to epimerization.
Solvent: The choice of a high-boiling, inert solvent is important for reaching the required reaction temperatures.
Water Removal: The presence of water can affect the equilibrium. Carrying out the reaction in a way that removes water as it is formed can help drive the reaction to completion.
Issue 4: Difficulty in separating the cis and trans isomers.
Question: I am having trouble separating the cis and trans isomers by standard column chromatography. What other methods can I try?
Answer: The physical properties of cis and trans isomers of 4-butylcyclohexanecarboxylic acid are quite similar, which can make their separation challenging.
Fractional Crystallization: This is a viable method, especially if there is a significant difference in the solubility of the two isomers in a particular solvent. You can also attempt fractional crystallization of their salts (e.g., with an amine) or other derivatives.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a suitable column can be effective for separating the isomers.
Gas Chromatography (GC): For analytical purposes, GC of the methyl esters of the acids can provide excellent separation. This can also be adapted for preparative GC on a smaller scale.
Experimental Protocols
Protocol 1: Synthesis of 4-Butylcyclohexanecarboxylic Acid (Cis/Trans Mixture) via Catalytic Hydrogenation
This protocol is a general guideline for the catalytic hydrogenation of 4-butylbenzoic acid.
Preparation:
In a high-pressure reactor (e.g., a Parr apparatus), add 4-butylbenzoic acid.
Add a suitable solvent such as methanol, ethanol, or a 1:1 mixture of 1,4-dioxane and water.[5][6][7]
Add the catalyst, typically 5-10% Palladium on carbon (Pd/C) or 5% Ruthenium on carbon (Ru/C), at a loading of 5-10% by weight relative to the starting material.[5][6][7]
Hydrogenation:
Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen.
Pressurize the reactor with hydrogen to the desired pressure (e.g., 6.89 MPa).[5][6][7]
Stir the reaction mixture vigorously.
Heat the reaction to the desired temperature (e.g., 100-150°C).[5][6][7]
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the pressure no longer decreases.
Work-up:
Cool the reactor to room temperature and carefully vent the hydrogen.
Purge the reactor with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-butylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.
Protocol 2: Epimerization of cis-4-Butylcyclohexanecarboxylic Acid to the trans-Isomer
This protocol is adapted from a general procedure for the epimerization of 4-alkyl-cyclohexanecarboxylic acids.[1]
Reaction Setup:
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the mixture of cis and trans 4-butylcyclohexanecarboxylic acid in a high-boiling inert solvent (e.g., Shellsol 71).[1]
Add a molar excess (e.g., 2 equivalents) of potassium hydroxide.
Epimerization:
Heat the reaction mixture to 140-150°C with vigorous stirring for approximately 3.5 hours.[1]
Monitor the progress of the epimerization by taking small aliquots, quenching them, and analyzing the cis/trans ratio by GC or NMR.
Work-up and Purification:
Cool the reaction mixture.
Add water and a co-solvent like methanol to dissolve the potassium salt of the carboxylic acid.
Separate the aqueous/methanolic phase.
Cool this phase in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of about 1.
The trans-4-butylcyclohexanecarboxylic acid will precipitate out of the solution.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the typical diastereomeric ratios obtained during the synthesis of 4-butylcyclohexanecarboxylic acid.
Stage of Synthesis
Method
Typical cis:trans Ratio
Initial Synthesis
Catalytic Hydrogenation of 4-butylbenzoic acid
55:45
Stereochemical Control
Epimerization with Potassium Hydroxide
< 2:98
Data is based on a representative synthesis of a 4-alkylcyclohexanecarboxylic acid.[1]
Visualizations
Caption: Experimental workflow for the synthesis of trans-4-Butylcyclohexanecarboxylic acid.
Caption: Logical relationship for controlling stereochemistry.
mitigating side reactions in the synthesis of trans-4-Butylcyclohexanecarboxylic acid
Welcome to the Technical Support Center for the synthesis of trans-4-Butylcyclohexanecarboxylic acid. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the synthesis of trans-4-Butylcyclohexanecarboxylic acid. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and drug development professionals mitigate common side reactions and optimize their synthetic procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of trans-4-Butylcyclohexanecarboxylic acid, primarily through the catalytic hydrogenation of 4-butylbenzoic acid.
Question 1: My final product has a high concentration of the cis-isomer. How can I increase the yield of the trans-isomer?
Answer:
The formation of a cis/trans isomer mixture is the most common side reaction in this synthesis. The initial hydrogenation often yields a mixture that may even favor the cis-isomer. The most effective strategy to enrich the trans-isomer is through a subsequent base-catalyzed isomerization step. The trans-isomer is generally the more thermodynamically stable product, and equilibration will favor its formation.
Mitigation Strategies:
Base-Mediated Isomerization: After the initial hydrogenation, treat the resulting mixture of cis and trans acids with a base. This process, known as epimerization, converts the less stable cis-isomer into the desired trans-isomer.[1][2]
Catalyst Selection: Ruthenium-containing catalysts, such as Ru/C or specialized Ru-Ni/C systems, are highly effective for the hydrogenation of the aromatic ring.[1] While the initial hydrogenation may produce a mixture, these catalysts are robust and suitable for the first step.
Purification: If isomerization is incomplete or not performed, separation can be achieved through methods like selective crystallization or derivatization, although these can be lower-yielding.[1][3]
Question 2: The hydrogenation reaction is slow or incomplete, leaving significant amounts of starting material (4-butylbenzoic acid). What should I do?
Answer:
Incomplete hydrogenation can be caused by catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions. The carboxyl group can sometimes "poison" the catalyst, making the hydrogenation of benzoic acid derivatives challenging.[4]
Mitigation Strategies:
Increase Hydrogen Pressure: Operate the reaction at a higher hydrogen pressure (e.g., 15-50 bar) to improve the reaction rate.[1][4]
Optimize Temperature: Increase the reaction temperature (e.g., to 100°C), but be mindful that excessively high temperatures can sometimes lead to other side reactions like decarboxylation.[1][4]
Check Catalyst Activity: Ensure the catalyst is fresh and active. Use a sufficient catalyst loading (e.g., 5-25% by weight relative to the starting material).[1] Ruthenium and Platinum catalysts are known to be active for this transformation.[4]
Solvent Choice: The reaction is often performed in a basic aqueous solution (e.g., 10% NaOH) or solvent mixtures like dioxane-water, which can enhance catalyst activity and selectivity.[5]
Question 3: I am struggling to separate the final trans-acid from the cis-isomer and other impurities. What are the recommended purification methods?
Answer:
Purifying the trans-isomer requires exploiting the different physical properties of the stereoisomers or their derivatives.
Mitigation Strategies:
Recrystallization: This is the most common method. After isomerization to enrich the trans product, the solid acid can be purified by repeated crystallization from suitable solvents like aqueous alcohol, toluene, or toluene/petroleum ether mixtures.[3]
Selective Derivatization: It is possible to selectively react the cis-isomer (for example, through esterification) and then separate the unreacted, pure trans-acid.[1]
Acid-Base Extraction: To remove neutral organic impurities, dissolve the crude product in an aqueous base (like NaOH solution), wash with an organic solvent (like diethyl ether), and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to trans-4-Butylcyclohexanecarboxylic acid?
A1: The most prevalent method is the catalytic hydrogenation of 4-butylbenzoic acid. This is typically a two-stage process:
Hydrogenation: The aromatic ring of 4-butylbenzoic acid is reduced using a catalyst like Ruthenium on Carbon (Ru/C) under hydrogen pressure. This step produces a mixture of cis and trans isomers.
Isomerization: The resulting isomer mixture is treated with a base to convert the cis form into the more stable trans form, thereby increasing the final product's purity.[1][2]
Q2: Which catalyst is best for the hydrogenation step?
A2: Ruthenium-based catalysts are reported to be more active for hydrogenating aromatic rings than platinum or palladium systems. A 5% Ru/C or a combined Ruthenium-Nickel catalyst (RNC-5) are excellent choices.[1] Platinum-based catalysts like Pt/TiO2 have also shown very high activity for benzoic acid hydrogenation under milder conditions.[4]
Q3: What are typical reaction conditions for the hydrogenation?
A3: Typical conditions involve reacting 4-butylbenzoic acid in a basic aqueous solution (e.g., 10% NaOH) with a 5% Ru/C catalyst. The reaction is conducted in an autoclave at elevated temperature (e.g., 100°C) and hydrogen pressure (e.g., 15 bar) for several hours until the starting material is consumed.[1]
Data Presentation
Table 1: Effect of Catalyst and Conditions on Isomer Ratio in the Hydrogenation of 4-Substituted Benzoic Acids
Note: Data for different 4-substituted benzoic acids are presented to illustrate general trends, as specific quantitative data for the 4-butyl derivative is sparse in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of 4-Butylcyclohexanecarboxylic Acid (cis/trans mixture)
This protocol is adapted from procedures for similar 4-substituted benzoic acids.[1]
Setup: To a high-pressure autoclave, add 4-butylbenzoic acid (1 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (25 wt% of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).
Reaction: Seal the autoclave, purge it with nitrogen, and then pressurize with hydrogen to 15 bar.
Heating & Stirring: Heat the mixture to 100°C while stirring vigorously. Maintain these conditions for approximately 20 hours or until analysis (e.g., TLC or HPLC) shows complete consumption of the starting material.
Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Ru/C catalyst.
Isolation: Acidify the filtrate to a pH of ~4 using a suitable acid (e.g., 20% citric acid). The product will precipitate. Extract the aqueous solution multiple times with a solvent like dichloromethane (DCM). Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 4-Butylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.
Protocol 2: Isomerization and Purification of trans-4-Butylcyclohexanecarboxylic Acid
This protocol is adapted from methods used for converting cis-isomers to trans-isomers.[1]
Setup: Dissolve the crude cis/trans acid mixture (1 eq) in a suitable solvent (e.g., acetone).
Base Treatment: Add a base such as potassium carbonate (K₂CO₃) (approx. 1.2 eq relative to the estimated cis-isomer content).
Equilibration: Stir the suspension at room temperature or gentle heat for several hours to allow the isomerization to proceed to equilibrium, favoring the trans product.
Purification:
Filter the mixture to remove the base.
Acidify the filtrate with an acid like citric acid.
Extract the product into an organic solvent (e.g., DCM).
Wash, dry, and evaporate the organic layers.
Perform recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to obtain the purified trans-4-Butylcyclohexanecarboxylic acid.
Visualizations
Caption: Reaction pathway for the synthesis of trans-4-Butylcyclohexanecarboxylic acid.
Caption: Experimental workflow for synthesis, isomerization, and purification.
A Comparative Analysis of Cis- and Trans-4-Butylcyclohexanecarboxylic Acid for Scientific Applications
For researchers, scientists, and professionals in drug development, a detailed understanding of the stereoisomeric properties of molecules is paramount. This guide provides a comprehensive comparison of the physicochemic...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, a detailed understanding of the stereoisomeric properties of molecules is paramount. This guide provides a comprehensive comparison of the physicochemical and conformational properties of cis- and trans-4-Butylcyclohexanecarboxylic acid, supported by available data and experimental considerations.
The spatial arrangement of the butyl and carboxylic acid groups on the cyclohexane ring in cis- and trans-4-Butylcyclohexanecarboxylic acid leads to distinct physical and chemical characteristics. These differences can significantly influence their biological activity and suitability for various applications, including their use as building blocks in medicinal chemistry and materials science.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the available physicochemical data for the cis and trans isomers of 4-Butylcyclohexanecarboxylic acid. It is important to note that while some experimental data is available for the trans isomer, much of the data for both isomers is predicted.
Property
cis-4-Butylcyclohexanecarboxylic Acid
trans-4-Butylcyclohexanecarboxylic Acid
Molecular Formula
C₁₁H₂₀O₂
C₁₁H₂₀O₂
Molecular Weight
184.28 g/mol
184.28 g/mol
CAS Number
67589-83-7
38289-28-0
Melting Point
No experimental data found
37 °C[1] (Conflicting data exists suggesting -10 to -12 °C[2])
The differing properties of the cis and trans isomers are rooted in their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.
In the trans isomer, both the butyl and the carboxylic acid groups can occupy equatorial positions, leading to a more stable, lower-energy conformation. This is because equatorial positions minimize steric hindrance.
Conversely, in the cis isomer, one substituent must occupy an axial position while the other is equatorial. This arrangement results in greater steric strain, making the cis isomer generally less stable than the trans isomer. This fundamental conformational difference is expected to influence properties such as melting point, solubility, and pKa. For instance, the isomer with the more stable crystal lattice packing, typically the more symmetric trans isomer, will have a higher melting point.
The acidity (pKa) of the carboxylic acid group is also influenced by its spatial orientation. An equatorial carboxylic group is generally more acidic (lower pKa) than an axial one due to better solvation of the resulting carboxylate anion.
Experimental Methodologies
Synthesis and Isomer Separation
The synthesis of 4-butylcyclohexanecarboxylic acid typically involves the hydrogenation of 4-butylbenzoic acid. This process generally yields a mixture of both cis and trans isomers.
Separation of the isomers is a critical step and can be challenging due to their similar physicochemical properties. Common laboratory techniques for separating such diastereomers include:
Fractional Crystallization: This method relies on the different solubilities of the isomers in a particular solvent. By carefully selecting the solvent and controlling the temperature, one isomer can be selectively crystallized out of the solution.
Chromatography: Techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed to separate the isomers based on their differential adsorption to a stationary phase.
A general workflow for the synthesis and separation of the isomers is depicted below:
Synthesis and Separation Workflow
Logical Comparison of Isomer Properties
The distinct conformational arrangements of the cis and trans isomers directly impact their macroscopic properties. The following diagram illustrates the logical flow from molecular conformation to observable physical characteristics.
Conformation-Property Relationship
Conclusion
The cis and trans isomers of 4-Butylcyclohexanecarboxylic acid, while constitutionally identical, exhibit distinct properties due to their different three-dimensional structures. The trans isomer is generally the more stable of the two, a factor that influences its physical properties. For researchers in drug discovery and materials science, the choice of isomer is a critical decision that can impact molecular interactions, biological activity, and material characteristics. A thorough characterization of both isomers is essential for their effective application in scientific research and development. Further experimental studies are required to fully elucidate the properties of the cis isomer and to explore the potential biological and pharmacological differences between these two stereoisomers.
A Comparative Guide to the Validation of Analytical Methods for trans-4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of two common analytical techniques for the quantification of trans-4-Butylcyclohexanecarboxylic acid (t-BCCA): G...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques for the quantification of trans-4-Butylcyclohexanecarboxylic acid (t-BCCA): Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is essential for researchers and drug development professionals seeking to establish robust and reliable analytical methods for t-BCCA in various matrices.
Method Performance Comparison
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the two methods.
Validation Parameter
GC-MS (as Methyl Ester Derivative)
HPLC-UV
Linearity (R²)
>0.998
>0.999
Limit of Detection (LOD)
0.05 µg/mL
0.2 µg/mL
Limit of Quantitation (LOQ)
0.15 µg/mL
0.7 µg/mL
Accuracy (% Recovery)
95-105%
97-103%
Precision (%RSD)
< 5%
< 3%
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the conversion of the polar carboxylic acid to a more volatile methyl ester derivative prior to analysis by GC-MS.[1][2][3]
1. Sample Preparation and Derivatization:
Standard Preparation: Prepare a stock solution of trans-4-Butylcyclohexanecarboxylic acid in a suitable organic solvent (e.g., methanol or ethyl acetate). Create a series of calibration standards by serial dilution.
Sample Extraction (if required): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.
Derivatization: To 100 µL of the standard or sample extract, add 200 µL of a derivatizing agent such as BF₃-methanol or diazomethane. Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature before GC-MS analysis.[1]
2. GC-MS Conditions:
GC System: Agilent 7890B GC or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250°C.
Injection Volume: 1 µL (splitless mode).
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
MS System: Agilent 5977A MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 50-350.
Ion Source Temperature: 230°C.
Transfer Line Temperature: 280°C.
3. Data Analysis:
Quantification is performed using the peak area of a characteristic ion of the derivatized t-BCCA. A calibration curve is generated by plotting the peak area against the concentration of the standards.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method allows for the direct analysis of the carboxylic acid without the need for derivatization.
1. Sample Preparation:
Standard Preparation: Prepare a stock solution of trans-4-Butylcyclohexanecarboxylic acid in the mobile phase. Prepare a series of calibration standards by serial dilution.
Sample Dilution: Dilute the sample in the mobile phase to a concentration within the calibration range.
Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to suppress ionization.[4]
Quantification is based on the peak area of t-BCCA. A calibration curve is constructed by plotting the peak area against the concentration of the standards.
Visualizing the Workflow and Decision Process
To aid in the understanding of the analytical method validation process and the selection of an appropriate method, the following diagrams are provided.
General workflow for analytical method validation.
Decision tree for selecting an analytical method for t-BCCA.
The Impact of Trans-4-Butylcyclohexanecarboxylic Acid on Liquid Crystal Performance: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise tuning of liquid crystal properties is paramount. This guide provides a comparative analysis of the performance of liquid crystal mixtures w...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precise tuning of liquid crystal properties is paramount. This guide provides a comparative analysis of the performance of liquid crystal mixtures with and without the addition of trans-4-Butylcyclohexanecarboxylic acid, a key component known to influence the mesomorphic and physical characteristics of these materials.
The inclusion of alicyclic compounds, such as trans-4-Butylcyclohexanecarboxylic acid, into liquid crystal formulations is a common strategy to modify their performance for specific applications. These additions can significantly alter key parameters including the clearing point, viscosity, and dielectric anisotropy. Understanding the quantitative impact of such additives is crucial for the rational design of new liquid crystal mixtures with desired properties.
Performance Comparison: With and Without trans-4-Butylcyclohexanecarboxylic Acid
To illustrate the anticipated impact, the following table presents a hypothetical comparison based on general principles observed in liquid crystal research. It is important to note that these values are illustrative and the actual performance changes will be highly dependent on the specific composition of the base liquid crystal mixture.
Table 1: Hypothetical Performance Comparison of a Nematic Liquid Crystal Mixture
< +5.0 (Expected Decrease for positive Δε mixture)
Optical Anisotropy (Δn) at 589 nm
0.15
~0.15 (Expected minor change)
Note: The direction of change in dielectric anisotropy depends on the properties of the base mixture and the additive.
Experimental Protocols
The characterization of liquid crystal properties involves a suite of standardized experimental techniques. Below are detailed methodologies for the key experiments cited in the comparison.
Clearing Point (Nematic-to-Isotropic Phase Transition Temperature) Determination
The clearing point is a critical parameter indicating the upper limit of the liquid crystalline phase.
Methodology:
A small sample of the liquid crystal mixture is placed between two clean glass slides.
The sample is then placed on a hot stage of a polarizing optical microscope (POM) equipped with a temperature controller.
The sample is heated at a controlled rate (e.g., 1 °C/min).
The temperature at which the birefringent texture of the nematic phase completely disappears, and the sample becomes isotropic (dark between crossed polarizers), is recorded as the clearing point (T_c).
The measurement is typically repeated upon cooling to check for thermal hysteresis.
Viscosity Measurement
Rotational viscosity is a key factor influencing the switching speed of liquid crystal displays.
Methodology:
The rotational viscosity (γ₁) is measured using a rotational viscometer.
The liquid crystal sample is introduced into the measurement cell, which consists of two parallel plates.
A defined shear rate is applied to the sample by rotating one of the plates.
The resulting torque is measured, from which the viscosity is calculated.
The temperature of the sample is precisely controlled throughout the measurement.
Dielectric Anisotropy Measurement
Dielectric anisotropy (Δε) determines the response of the liquid crystal to an electric field.
Methodology:
The liquid crystal mixture is introduced into a liquid crystal cell with a known thickness and electrode area. The cell surfaces are treated to induce planar and homeotropic alignment in separate cells.
For the planar aligned cell, the capacitance (C_⊥) is measured using an LCR meter at a specific frequency (e.g., 1 kHz). The dielectric permittivity perpendicular to the director (ε_⊥) is calculated.
For the homeotropically aligned cell, the capacitance (C_∥) is measured, and the dielectric permittivity parallel to the director (ε_∥) is calculated.
The dielectric anisotropy is then calculated as Δε = ε_∥ - ε_⊥.
All measurements are performed at a constant, controlled temperature.
Optical Anisotropy (Birefringence) Measurement
Optical anisotropy (Δn) is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices and is crucial for the optical performance of displays.
Methodology:
An Abbé refractometer is used to measure the refractive indices.
A thin layer of the liquid crystal is placed between the prisms of the refractometer.
A polarizing filter is used to separate the ordinary and extraordinary rays.
For a homeotropically aligned sample, the ordinary refractive index (n_o) is measured.
For a planar aligned sample, both n_o and the extraordinary refractive index (n_e) can be determined by rotating the sample relative to the polarization direction of the incident light.
The birefringence is calculated as Δn = n_e - n_o.
The measurement is performed at a specific wavelength of light (e.g., 589 nm) and at a controlled temperature.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for synthesizing and characterizing liquid crystal mixtures and the logical relationship between the molecular structure of an additive and the resulting macroscopic properties.
Comparative
A Comparative Analysis of trans-4-Butylcyclohexanecarboxylic Acid and its Homologues in Liquid Crystal Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of trans-4-butylcyclohexanecarboxylic acid and other trans-4-alkylcyclohexanecarboxylic acids...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of trans-4-butylcyclohexanecarboxylic acid and other trans-4-alkylcyclohexanecarboxylic acids as components in liquid crystal (LC) mixtures. Due to the limited availability of a complete public dataset for the homologous series of trans-4-n-alkylcyclohexanecarboxylic acids, this guide utilizes the comprehensive data available for the structurally analogous homologous series of 4-(trans-4′-n-alkylcyclohexyl) isothiocyanatobenzenes (nCHBT). This series serves as a well-studied proxy to illustrate the fundamental structure-property relationships that are critical for the design and optimization of liquid crystal materials.
The length of the alkyl chain in a liquid crystal molecule is a crucial factor that dictates its mesomorphic and physical properties. Understanding these relationships is paramount for the rational design of liquid crystal mixtures with desired characteristics for various applications, from high-resolution displays to advanced optical systems.
Performance Data Summary
The following tables summarize the key physical properties of the 4-(trans-4′-n-alkylcyclohexyl) isothiocyanatobenzenes (nCHBT) homologous series. These properties are analogous to what would be expected for the trans-4-n-alkylcyclohexanecarboxylic acid series and demonstrate the impact of varying the alkyl chain length (n).
Table 1: Phase Transition Temperatures of the nCHBT Homologous Series
Alkyl Chain Length (n)
Melting Point (Tm) (°C)
Nematic to Isotropic (Clearing Point, TNI) (°C)
1
58.0
38.5
2
48.0
48.5
3
42.0
52.0
4
34.0
60.5
5
31.5
62.5
6
13.0
42.8
7
29.0
52.5
8
25.0
54.5
9
40.0
58.5
10
36.0
59.0
11
47.0
63.5
12
46.0
64.0
Data sourced from a study on the nCHBT homologous series.
Table 2: Birefringence and Dielectric Anisotropy of the nCHBT Homologous Series (at T = 0.98 TNI)*
Alkyl Chain Length (n)
Birefringence (Δn)
Dielectric Anisotropy (Δε)
1
0.138
6.8
2
0.130
7.0
3
0.132
6.5
4
0.124
6.7
5
0.126
6.2
6
0.120
6.4
7
0.122
5.9
8
0.116
6.1
9
0.118
5.6
10
0.112
5.8
11
0.114
5.3
12
0.108
5.5
Data sourced from a study on the nCHBT homologous series.
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of trans-4-alkylcyclohexanecarboxylic acids and their liquid crystalline properties.
1. Synthesis of trans-4-Alkylcyclohexanecarboxylic Acids
This protocol is a general method that can be adapted for different alkyl chain lengths.
Step 1: Friedel-Crafts Acylation of Benzene. To a stirred solution of anhydrous aluminum chloride in dry carbon disulfide, add the appropriate acid chloride (e.g., butyryl chloride for the butyl derivative) dropwise at 0-5°C. Then, add benzene dropwise at the same temperature. After the addition is complete, stir the mixture at room temperature for 2 hours and then heat at 50°C for 1 hour. Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and distill under reduced pressure to obtain the corresponding alkyl phenyl ketone.
Step 2: Clemmensen Reduction. Reflux the alkyl phenyl ketone with amalgamated zinc and concentrated hydrochloric acid for 24 hours. After cooling, extract the product with ether, wash the ethereal solution with water, dry over anhydrous sodium sulfate, and distill to give the alkylbenzene.
Step 3: Friedel-Crafts Acylation of Alkylbenzene. React the alkylbenzene with oxalyl chloride in the presence of anhydrous aluminum chloride in dry carbon disulfide to yield the corresponding p-alkylbenzoyl chloride.
Step 4: Catalytic Hydrogenation. Hydrogenate the p-alkylbenzoic acid (obtained by hydrolysis of the acid chloride) in a solution of sodium hydroxide using a Raney nickel catalyst at high pressure and temperature. This step reduces the benzene ring to a cyclohexane ring.
Step 5: Isomer Separation. The hydrogenation product is a mixture of cis and trans isomers. The trans isomer can be separated by fractional crystallization from a suitable solvent, such as ethanol or acetone. The higher melting point of the trans isomer facilitates its separation.
2. Determination of Clearing Point (Nematic-Isotropic Transition Temperature)
Method: Differential Scanning Calorimetry (DSC)
Protocol:
A small sample (2-5 mg) of the purified trans-4-alkylcyclohexanecarboxylic acid is hermetically sealed in an aluminum pan.
An empty sealed pan is used as a reference.
The sample and reference pans are placed in the DSC instrument.
The temperature is ramped up at a controlled rate (e.g., 5-10 °C/min) to a point above the expected clearing point.
The sample is then cooled at the same rate.
The heat flow to or from the sample is measured as a function of temperature. The clearing point is identified as the peak of the endothermic transition upon heating and the peak of the exothermic transition upon cooling.
3. Measurement of Birefringence (Δn)
Method: Abbe Refractometer
Protocol:
A thin, homeotropically aligned liquid crystal cell is prepared by sandwiching the sample between two specially treated glass plates.
The cell is placed on the prism of a temperature-controlled Abbe refractometer.
A polarizing filter is placed in the light path.
For the determination of the extraordinary refractive index (ne), the polarization of the incident light is aligned parallel to the director of the liquid crystal molecules.
For the determination of the ordinary refractive index (no), the polarization of the incident light is aligned perpendicular to the director.
The refractive indices are measured at a specific wavelength (e.g., 589 nm) and temperature.
The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = ne - no.
4. Measurement of Dielectric Anisotropy (Δε)
Method: Capacitance Measurement
Protocol:
Two types of liquid crystal cells are prepared: a homogeneous cell where the director is aligned parallel to the glass plates, and a homeotropic cell where the director is perpendicular to the glass plates.
The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz) and temperature.
The dielectric permittivity parallel to the director (ε∥) is determined from the homeotropic cell, and the dielectric permittivity perpendicular to the director (ε⊥) is determined from the homogeneous cell.
The dielectric anisotropy (Δε) is then calculated as the difference between the parallel and perpendicular components: Δε = ε∥ - ε⊥.
Structure-Property Relationships
The data presented for the nCHBT series illustrates key trends in how the alkyl chain length influences the properties of calamitic (rod-like) liquid crystals. These principles are broadly applicable to the trans-4-alkylcyclohexanecarboxylic acid series as well.
Caption: Relationship between alkyl chain length and liquid crystal properties.
Clearing Point (TNI): The clearing point exhibits an "odd-even" effect. Molecules with an even number of carbon atoms in the alkyl chain tend to have higher clearing points than those with an odd number of carbons. This is attributed to the difference in the anisotropy of molecular shape and intermolecular interactions.
Birefringence (Δn): Birefringence also shows an odd-even effect and generally decreases as the alkyl chain length increases. The longer, more flexible alkyl chain contributes less to the overall molecular polarizability anisotropy compared to the rigid core of the molecule.
Dielectric Anisotropy (Δε): Similar to birefringence, dielectric anisotropy exhibits an odd-even effect and tends to decrease with increasing alkyl chain length. The polarizability and dipole moment of the molecule are influenced by the non-polar alkyl chain, leading to a reduction in the overall dielectric anisotropy.
Conclusion
The length of the terminal alkyl chain is a powerful tool for fine-tuning the properties of liquid crystal materials. For the homologous series of trans-4-alkylcyclohexanecarboxylic acids, it is expected that as the alkyl chain length increases, there will be a systematic variation in the clearing point, birefringence, and dielectric anisotropy, likely exhibiting an odd-even effect. trans-4-Butylcyclohexanecarboxylic acid represents a balance within this series, offering a moderate nematic range and valuable physical properties. The selection of a specific alkylcyclohexanecarboxylic acid for a liquid crystal mixture will depend on the desired performance characteristics of the final device, such as the operating temperature range, contrast ratio, and switching speed. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the development of advanced liquid crystal materials.
Validation
A Comparative Spectroscopic Analysis of cis- and trans-4-Butylcyclohexanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Differentiation of cis- and trans-4-Butylcyclohexanecarboxylic Acid The stereoisomeric configuration of substituted c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Differentiation of cis- and trans-4-Butylcyclohexanecarboxylic Acid
The stereoisomeric configuration of substituted cyclohexanes plays a pivotal role in determining their physical, chemical, and biological properties. In drug development and materials science, the ability to distinguish between cis and trans isomers is crucial for ensuring the desired therapeutic efficacy or material performance. This guide provides a comparative analysis of the spectroscopic data for cis- and trans-4-Butylcyclohexanecarboxylic acid, offering a practical framework for their identification and characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Conformational Isomers and Their Spectroscopic Signatures
The key to differentiating between the cis and trans isomers of 4-substituted cyclohexanecarboxylic acids lies in their preferred conformational states. The bulky butyl (or tert-butyl) group will predominantly occupy the equatorial position to minimize steric strain. Consequently:
Trans Isomer: The carboxylic acid group is also in the equatorial position. This results in a more stable, lower-energy conformation.
Cis Isomer: The carboxylic acid group is forced into the axial position, leading to greater steric interactions and a higher energy conformation.
These conformational differences give rise to distinct signals in their respective NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules, including stereochemistry. The chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is directly influenced by the axial or equatorial orientation of the substituents.
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectra of the cis and trans isomers is expected in the chemical shift of the proton attached to the carbon bearing the carboxylic acid group (H-1).
Trans Isomer (Equatorial COOH): The H-1 proton is in the axial position. It experiences a different magnetic environment compared to the axial proton in the cis isomer.
Cis Isomer (Axial COOH): The H-1 proton is in the equatorial position. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show distinct differences, particularly for the carbons of the cyclohexane ring and the carboxyl group. The chemical shifts are influenced by steric compression (gamma-gauche effect).
Cis Isomer (Axial COOH): The axial carboxylic acid group will cause a shielding effect on the syn-axial carbons at positions 3 and 5, leading to an upfield shift (lower δ value) for these carbons compared to the trans isomer. The carboxyl carbon itself may also exhibit a slight shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-tert-Butylcyclohexanecarboxylic Acid Isomers (as a proxy for 4-Butylcyclohexanecarboxylic Acid)
Isomer
Nucleus
Predicted Chemical Shift (ppm)
Key Differentiating Feature
Cis
¹H (H-1, equatorial)
Broader, downfield
The proton on the carbon with the COOH group is equatorial.
Trans
¹H (H-1, axial)
Sharper, upfield
The proton on the carbon with the COOH group is axial.
Cis
¹³C (C-3, C-5)
Upfield shift
Shielding due to gamma-gauche effect from axial COOH.
Trans
¹³C (C-3, C-5)
Downfield shift
Less steric compression compared to the cis isomer.
Cis
¹³C (COOH)
~175-180
May be slightly different from the trans isomer.
Trans
¹³C (COOH)
~175-180
May be slightly different from the cis isomer.
Note: The exact chemical shifts for 4-butylcyclohexanecarboxylic acid may vary slightly from the tert-butyl analogue. The key is the relative difference in chemical shifts between the isomers.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The primary bands of interest for differentiating the cis and trans isomers of 4-butylcyclohexanecarboxylic acid are the C=O (carbonyl) and O-H stretching vibrations of the carboxylic acid group, as well as fingerprint region differences arising from the overall molecular symmetry.
O-H Stretch: In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, giving rise to a very broad O-H stretching band between 2500 and 3300 cm⁻¹. While this band is characteristic of the carboxylic acid functional group, significant differences between the cis and trans isomers are not always pronounced in this region.
C=O Stretch: The carbonyl stretching frequency, typically appearing between 1700 and 1725 cm⁻¹ for saturated carboxylic acids, can be sensitive to the local environment. Subtle shifts may be observed between the axial and equatorial carboxylic acid groups due to differences in steric hindrance and electronic effects.
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall structure of the molecule. The different symmetries of the cis and trans isomers will lead to distinct patterns in the fingerprint region, which can be used for definitive identification when compared with reference spectra. For instance, the C-O stretching and O-H bending vibrations within this region can be informative.
Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Carboxylic Acids
Vibrational Mode
Typical Frequency Range (cm⁻¹)
Expected Differences between Isomers
O-H Stretch (H-bonded)
2500 - 3300 (very broad)
Minor shifts may be observed.
C-H Stretch (sp³)
2850 - 3000
Similar for both isomers.
C=O Stretch
1700 - 1725
Subtle shifts may be present due to axial vs. equatorial position.
C-O Stretch
1210 - 1320
Differences in the fingerprint region are expected.
O-H Bend
920 - 960
Differences in the fingerprint region are expected.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of the purified cis- or trans-4-butylcyclohexanecarboxylic acid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
Transfer the solution to a standard 5 mm NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase the resulting spectra.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid cis- or trans-4-butylcyclohexanecarboxylic acid sample directly onto the ATR crystal.
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
Place the mixture in a pellet press and apply high pressure to form a transparent or translucent pellet.
Data Acquisition:
Place the ATR accessory with the sample or the KBr pellet in the sample compartment of the FTIR spectrometer.
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
Data Processing:
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Label the significant peaks in the spectrum.
Logical Relationship Diagram
Caption: Logical workflow for the spectroscopic differentiation of cis- and trans-4-Butylcyclohexanecarboxylic acid.
Comparative
Assessing the Purity of Synthesized trans-4-Butylcyclohexanecarboxylic Acid: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized trans-4-butylcyclohexanecarboxylic acid a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized trans-4-butylcyclohexanecarboxylic acid against a certified reference standard. Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are presented to enable accurate and reliable purity determination.
Introduction
trans-4-Butylcyclohexanecarboxylic acid is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Ensuring the purity of this synthesized compound is critical for downstream applications, as impurities can affect reaction yields, product stability, and biological activity. The primary impurity of concern is the geometric isomer, cis-4-butylcyclohexanecarboxylic acid, which can be challenging to separate and quantify. This guide outlines robust analytical techniques to differentiate and quantify the trans isomer from its cis counterpart and other potential process-related impurities.
A commercially available standard of trans-4-butylcyclohexanecarboxylic acid with a purity of >99.0% as determined by GC is available from suppliers such as TCI America and can be used as a reference material for these analyses.
Analytical Methodologies
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds. For carboxylic acids, reversed-phase HPLC is a common and effective method. The separation of cis and trans isomers of substituted cyclohexanes can be achieved on standard C18 columns.[1]
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. Carboxylic acids can be analyzed directly or after derivatization to improve their volatility and chromatographic behavior. GC is particularly well-suited for separating geometric isomers.[2][3]
2.3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Instead, a certified internal standard of a different, stable compound is used. It is a non-destructive technique that provides structural information alongside quantitative data.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
3.1. Sample and Standard Preparation
Synthesized Sample: Accurately weigh approximately 10 mg of the synthesized trans-4-butylcyclohexanecarboxylic acid and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.
Reference Standard: Prepare a stock solution of the certified trans-4-butylcyclohexanecarboxylic acid standard at the same concentration as the synthesized sample.
Working Solutions: For HPLC and GC-MS, create a series of dilutions from the stock solutions to construct a calibration curve. For qNMR, prepare a single, precise concentration of the sample and internal standard.
3.2. HPLC Method
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detector
UV at 210 nm
3.3. GC-MS Method
Parameter
Recommended Condition
Column
DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inlet Temperature
250 °C
Injection Volume
1 µL (Splitless)
Oven Program
Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line
280 °C
Ion Source
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-400
3.4. qNMR Method
Parameter
Recommended Condition
Spectrometer
400 MHz or higher
Solvent
Chloroform-d (CDCl3)
Internal Standard
Maleic acid or 1,4-Dinitrobenzene (ensure no signal overlap)
Sample Preparation
Accurately weigh ~10 mg of the synthesized acid and ~5 mg of the internal standard into a vial. Dissolve in a precise volume of CDCl3.
Key Parameters
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Quantification
Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, number of protons, and the known purity and mass of the internal standard.
Data Presentation and Comparison
The quantitative data obtained from each technique should be summarized for a clear comparison.
Table 1: Purity Assessment of Synthesized trans-4-Butylcyclohexanecarboxylic Acid
Analytical Technique
Purity of Synthesized Sample (%)
Retention Time / Chemical Shift (Analyte)
Retention Time / Chemical Shift (cis-Isomer)
Other Impurities Detected
HPLC
[Insert Value]
[Insert Value]
[Insert Value]
[Describe any other peaks]
GC-MS
[Insert Value]
[Insert Value]
[Insert Value]
[Describe any other peaks]
qNMR
[Insert Value]
[Insert Value]
[Insert Value]
[Describe any other signals]
Reference Standard
>99.0% (GC)
[Insert Value]
N/A
N/A
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of the synthesized product.
Purity Assessment Workflow
Potential Impurities
The primary impurity is the cis-4-butylcyclohexanecarboxylic acid isomer.[4] Depending on the synthetic route, other potential impurities could include:
Starting Materials: Unreacted starting materials such as 4-butylbenzoic acid or 4-butylcyclohexanone.
Reaction Byproducts: Other isomers or related substances formed during the synthesis.
A general workflow for the synthesis often involves the hydrogenation of a benzoic acid derivative. In such cases, incomplete reduction could leave aromatic starting material in the final product.
Conclusion
A combination of HPLC, GC-MS, and qNMR provides a comprehensive and robust assessment of the purity of synthesized trans-4-butylcyclohexanecarboxylic acid. While HPLC and GC-MS are excellent for separation and detection of trace impurities, qNMR offers an absolute quantification method that is complementary to the chromatographic techniques. By comparing the results from these orthogonal methods, researchers can have high confidence in the determined purity of their synthesized material.
Comparative Biological Activity of trans-4-Butylcyclohexanecarboxylic Acid and Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) and its structural analogs. T...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) and its structural analogs. This document synthesizes available experimental data to illuminate the structure-activity relationships within this class of compounds, focusing on their primary biological target.
trans-4-Butylcyclohexanecarboxylic acid, also known as Buciclic acid, has emerged as a noteworthy compound due to its activity as a negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This guide delves into the specifics of this interaction, comparing 4-BCCA with related molecules and providing detailed experimental context.
Mechanism of Action: Inhibition of AMPA Receptors
The primary biological activity of trans-4-Butylcyclohexanecarboxylic acid is the inhibition of AMPA receptors.[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. 4-BCCA acts as a low-affinity, non-competitive inhibitor, binding to the transmembrane domain (TMD) of the AMPA receptor at the lateral portals formed by the M1-M4 transmembrane segments.[1][2] This binding is distinct from other non-competitive inhibitors like perampanel.[1] The interaction of 4-BCCA with the TMD is dynamic, with the molecule adopting multiple poses and potentially entering the ion channel pore.[1] This mechanism of action underlies its potential as an anti-epileptic drug.[1][2]
Structure-Activity Relationship: A Focus on the 4-Alkyl Substituent and Stereochemistry
While comprehensive structure-activity relationship (SAR) studies directly comparing a series of trans-4-alkylcyclohexanecarboxylic acids on AMPA receptors are not extensively available in the public domain, some inferences can be drawn from existing research on related compounds. The lipophilicity and size of the substituent at the 4-position of the cyclohexane ring, as well as the stereochemistry (cis vs. trans), are expected to be critical determinants of biological activity.
For instance, in other classes of compounds targeting ion channels or receptors with transmembrane binding sites, the length and branching of alkyl chains can significantly influence potency and selectivity. A butyl group, as in 4-BCCA, often provides a balance of lipophilicity to partition into the membrane environment of the TMD and size to establish effective interactions within the binding pocket.
The trans stereochemistry of 4-BCCA places both the butyl group and the carboxylic acid in equatorial positions in the more stable chair conformation of the cyclohexane ring. This orientation may be crucial for optimal interaction with the binding site on the AMPA receptor. The corresponding cis-isomer would adopt a different three-dimensional shape, which could lead to altered binding affinity and biological activity. However, direct comparative studies on the AMPA receptor inhibitory activity of cis-4-Butylcyclohexanecarboxylic acid are currently lacking in the available literature.
Comparative Data
A significant challenge in providing a detailed comparative guide is the limited availability of public data directly comparing the biological activity of 4-BCCA with a systematic series of its analogs on AMPA receptors. The following table summarizes the available information for 4-BCCA and a closely related compound, trans-4-tert-butylcyclohexanecarboxylic acid, for which some biological context is available, although not specifically on AMPA receptor inhibition.
The following is a detailed methodology for a key experiment used to characterize the biological activity of trans-4-Butylcyclohexanecarboxylic acid.
Electrophysiological Assay for AMPA Receptor Inhibition
Objective: To determine the inhibitory effect of trans-4-Butylcyclohexanecarboxylic acid on AMPA receptor-mediated currents.
Cell Culture and Transfection:
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA2) using a suitable transfection reagent.
Electrophysiological Recordings:
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
The external (extracellular) solution contains (in mM): 140 NaCl, 2.5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
The internal (pipette) solution contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
Cells are voltage-clamped at -60 mV.
AMPA receptor-mediated currents are evoked by rapid application of an agonist, such as 10 mM glutamate, using a fast-perfusion system.
trans-4-Butylcyclohexanecarboxylic acid is co-applied with the agonist at various concentrations to determine its inhibitory effect.
The inhibition of the peak current amplitude by the compound is measured and used to calculate the IC₅₀ value.
Visualizations
Signaling Pathway of AMPA Receptor Inhibition
The following diagram illustrates the proposed mechanism of AMPA receptor inhibition by trans-4-Butylcyclohexanecarboxylic acid.
Caption: Mechanism of AMPA receptor inhibition by 4-BCCA.
Experimental Workflow for Electrophysiology
The following diagram outlines the workflow for the electrophysiological experiments.
Caption: Workflow for electrophysiological analysis of 4-BCCA.
cost-benefit analysis of different trans-4-Butylcyclohexanecarboxylic acid synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a comparative analysis of three primary methods for sy...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a comparative analysis of three primary methods for synthesizing trans-4-Butylcyclohexanecarboxylic acid, a valuable building block in various chemical and pharmaceutical applications. The analysis focuses on catalytic hydrogenation, oxidation, and Grignard reaction pathways, evaluating them based on yield, cost, safety, and environmental impact.
At a Glance: Comparison of Synthesis Methods
Parameter
Catalytic Hydrogenation of 4-Butylbenzoic Acid
Oxidation of 4-Butylcyclohexylmethanol
Grignard Carboxylation of 4-Butylcyclohexyl Bromide
Starting Material
4-Butylbenzoic Acid
4-Butylcyclohexylmethanol
4-Butylcyclohexyl Bromide
Typical Yield
Good to Excellent (can be >80%)
High (typically >90%)
Good (can be >80%)
Raw Material Cost
Moderate
Potentially higher
Moderate to High
Catalyst/Reagent Cost
Varies (precious metals can be expensive but are recyclable)
Inexpensive (e.g., Jones reagent) but waste disposal is a concern
Inexpensive (Magnesium)
Reaction Conditions
Elevated temperature and pressure
Mild (often room temperature)
Mild, but requires anhydrous conditions
trans/cis Selectivity
Variable, dependent on catalyst and conditions
Stereochemistry is retained from the starting alcohol
Generally results in a mixture of isomers
Key Byproducts
Isomers of the product, over-hydrogenation products
Cr(III) salts (in Jones oxidation), other oxidation state impurities
Biphenyl-type coupling products
Safety Concerns
Handling of flammable hydrogen gas, catalyst handling
Use of carcinogenic Cr(VI) compounds (Jones reagent)
Handling of reactive Grignard reagents, anhydrous solvents
Environmental Impact
Green potential with catalyst recycling and use of green solvents
Significant waste from stoichiometric oxidants
Use of volatile organic solvents
In-Depth Analysis of Synthesis Routes
Catalytic Hydrogenation of 4-Butylbenzoic Acid
This method involves the reduction of the aromatic ring of 4-butylbenzoic acid using hydrogen gas in the presence of a metal catalyst.
Advantages:
Potentially high yields.
The starting material, 4-butylbenzoic acid, is commercially available.
Catalysts can often be recovered and reused, which can reduce costs and environmental impact.
Disadvantages:
Requires specialized equipment to handle hydrogen gas under pressure.
The cost of precious metal catalysts (e.g., Rhodium, Ruthenium, Platinum) can be high, though their recyclability mitigates this.
Control of stereoselectivity to favor the trans isomer can be challenging and is highly dependent on the choice of catalyst and reaction conditions. For instance, hydrogenation of similar substrates has shown varying cis/trans ratios.[1][2]
Potential for over-hydrogenation or other side reactions.[3][4]
Experimental Protocol (General):
A typical procedure involves dissolving 4-butylbenzoic acid in a suitable solvent (e.g., water with a base, or an organic solvent) in a high-pressure reactor. A catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C), is added. The reactor is then pressurized with hydrogen and heated to the desired temperature (e.g., 100-150°C) for several hours. After the reaction, the catalyst is filtered off, and the product is isolated by acidification and extraction. A patent for a similar reaction using 5% Ru/C at 100°C and 15 bar of hydrogen reported a cis:trans ratio of 1:4.6.[5]
Oxidation of 4-Butylcyclohexylmethanol
This route involves the oxidation of the primary alcohol group of 4-butylcyclohexylmethanol to a carboxylic acid. A common method for this transformation is the Jones oxidation.
Advantages:
Often proceeds with high yields.
The reaction is typically fast and can be carried out at room temperature.[6]
The stereochemistry of the starting alcohol is generally retained, meaning that starting with trans-4-butylcyclohexylmethanol will predominantly yield the trans-acid.
Disadvantages:
The most common reagent, the Jones reagent (chromium trioxide in sulfuric acid and acetone), is highly toxic and carcinogenic, posing significant safety and environmental concerns.[6]
The reaction generates stoichiometric amounts of chromium waste, which requires careful disposal.
The cost and availability of the starting material, 4-butylcyclohexylmethanol, may be a factor.
Experimental Protocol (Jones Oxidation):
Caution: Chromium(VI) compounds are carcinogenic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
The Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water. The 4-butylcyclohexylmethanol is dissolved in acetone and cooled in an ice bath. The Jones reagent is then added dropwise to the alcohol solution. The reaction is typically rapid, and the color changes from orange-red to green, indicating the reduction of Cr(VI) to Cr(III). After the reaction is complete, the excess oxidant is quenched (e.g., with isopropanol), and the product is extracted.
Grignard Carboxylation of 4-Butylcyclohexyl Bromide
This classic method involves the formation of a Grignard reagent from 4-butylcyclohexyl bromide, followed by its reaction with carbon dioxide to form the carboxylate, which is then protonated to give the carboxylic acid.
Advantages:
A well-established and versatile method for forming carboxylic acids.
The starting materials, while potentially requiring synthesis, are based on common organic structures.
Disadvantages:
Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring strictly anhydrous reaction conditions.
The reaction with carbon dioxide can be prone to side reactions, such as the formation of ketones and tertiary alcohols if the Grignard reagent reacts with the initially formed carboxylate.
The stereochemistry at the carbon bearing the bromine can be scrambled during the reaction, typically leading to a mixture of cis and trans isomers.
The use of volatile and flammable ether solvents is common, which has safety and environmental implications. However, recent research has explored more environmentally friendly methods for Grignard reactions.[1][7][8][9][10]
Experimental Protocol (General):
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with 4-butylcyclohexyl bromide in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent. This solution is then added to an excess of solid carbon dioxide (dry ice) or bubbled with CO2 gas. After the reaction is complete, the mixture is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate and dissolve the magnesium salts. The product is then extracted with an organic solvent.
Safety and Environmental Considerations
Catalytic Hydrogenation: The primary safety concern is the handling of flammable hydrogen gas under pressure. Environmentally, the use of precious metal catalysts, while costly, can be considered "greener" if the catalyst is efficiently recycled. The choice of solvent also plays a significant role in the overall environmental impact.[2]
Oxidation: The use of chromium(VI)-based oxidants like the Jones reagent is a major drawback due to their high toxicity and carcinogenicity. The disposal of chromium waste is also a significant environmental issue.[6][11]
Grignard Reaction: The high reactivity of Grignard reagents requires careful handling under inert and anhydrous conditions. The use of large volumes of volatile and flammable organic solvents contributes to the environmental impact, although newer, more sustainable methods are being developed.[1][7][8][9][10]
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthesis method.
Conclusion
The choice of the optimal synthesis method for trans-4-Butylcyclohexanecarboxylic acid depends on a careful evaluation of the specific needs of the research or development project.
Catalytic hydrogenation offers a scalable and potentially green route, provided that the initial investment in equipment and catalyst is feasible and that stereoselectivity can be adequately controlled.
Oxidation can provide high yields with retained stereochemistry but is severely hampered by the toxicity and environmental impact of traditional reagents like the Jones reagent. This method is best considered if a greener oxidant can be employed or if the starting trans-alcohol is readily and economically available.
The Grignard reaction is a fundamental and versatile method but may be less suitable for achieving high trans-selectivity and requires stringent reaction conditions.
For industrial applications, the catalytic hydrogenation route appears to be the most promising, assuming successful optimization of the catalyst and reaction conditions to maximize the yield of the desired trans isomer. For laboratory-scale synthesis where high trans purity is required and the starting alcohol is available, a non-chromium-based oxidation could be an attractive option.
Unveiling the Inhibitory Potential of trans-4-Butylcyclohexanecarboxylic Acid on AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the inhibitory effects of trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) on α-amino-3-hydroxy-5-methyl-4...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors against other known antagonists. Experimental data is presented to offer an objective evaluation of its performance, supported by detailed experimental protocols and visualizations to elucidate the underlying mechanisms and experimental workflows.
Comparative Analysis of AMPA Receptor Antagonists
The inhibitory potency of trans-4-Butylcyclohexanecarboxylic acid and a selection of alternative AMPA receptor antagonists are summarized below. The data highlights the diversity in their mechanisms and potencies.
AMPA receptors are critical mediators of fast excitatory neurotransmission in the central nervous system.[13] Their function is intricately linked to synaptic plasticity, a fundamental process for learning and memory. The binding of glutamate to the AMPA receptor triggers a conformational change, opening the ion channel and allowing the influx of sodium and, in some cases, calcium ions. This leads to depolarization of the postsynaptic membrane.
Antagonists like trans-4-Butylcyclohexanecarboxylic acid interfere with this process. 4-BCCA has been identified as a low-affinity inhibitor that binds within the transmembrane domain of the AMPA receptor, at the lateral portals formed by transmembrane segments M1-M4.[9] This binding site is distinct from that of other non-competitive antagonists like perampanel. By binding to this site, 4-BCCA disrupts the transduction of the agonist binding signal into channel opening, thereby inhibiting the receptor's function.
The downstream signaling upon AMPA receptor inhibition by an antagonist primarily involves the prevention of the signaling cascade that would normally be initiated by glutamate binding. This includes the prevention of postsynaptic depolarization and the subsequent activation of voltage-gated calcium channels and NMDA receptors, which are crucial for the induction of long-term potentiation (LTP).
AMPA Receptor Antagonism Signaling Pathway
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Antagonist Screening
This protocol is designed to measure the inhibitory effect of compounds on AMPA receptor-mediated currents in cultured neurons or brain slices.
Materials:
Cells: Cultured hippocampal or cortical neurons, or acute brain slices.
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
Internal Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.
Agonist: AMPA or glutamate.
Antagonists: trans-4-Butylcyclohexanecarboxylic acid and other compounds for comparison.
Patch-clamp setup: Microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
Prepare cultured neurons or acute brain slices and place them in the recording chamber continuously perfused with aCSF.
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
Establish a whole-cell patch-clamp configuration on a target neuron.
Clamp the neuron at a holding potential of -60 mV to -70 mV.
Apply the AMPA receptor agonist (e.g., 10 µM glutamate) to evoke an inward current. Record the baseline current amplitude.
Wash out the agonist.
Pre-incubate the neuron with the antagonist (e.g., trans-4-Butylcyclohexanecarboxylic acid) at various concentrations for a defined period.
Co-apply the agonist and the antagonist and record the inhibited current amplitude.
Wash out the compounds.
Repeat steps 7-9 for a range of antagonist concentrations to generate a dose-response curve.
Calculate the IC50 value by fitting the dose-response curve with a logistical function.
Radioligand Binding Assay for AMPA Receptors
This assay measures the ability of a test compound to displace a radiolabeled ligand from the AMPA receptor, providing information on its binding affinity.
Materials:
Membrane Preparation: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or hippocampus).
Radioligand: [³H]-AMPA or another suitable radiolabeled AMPA receptor ligand.
Unlabeled Ligand: Test compounds (e.g., trans-4-Butylcyclohexanecarboxylic acid) and a known high-affinity ligand for determining non-specific binding.
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
Filtration apparatus: Glass fiber filters and a vacuum manifold.
Scintillation counter.
Procedure:
Prepare membrane homogenates from the brain tissue.
In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
For determining non-specific binding, add a high concentration of a known unlabeled ligand instead of the test compound.
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow and Logic
The validation of an AMPA receptor inhibitor involves a multi-step process, starting from initial screening to detailed characterization of its mechanism of action.
Proper Disposal of trans-4-Butylcyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and co...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of trans-4-Butylcyclohexanecarboxylic acid, fostering a secure and efficient research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle trans-4-Butylcyclohexanecarboxylic acid with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1][2] Adherence to the following safety protocols is mandatory:
Personal Protective Equipment
Specifications
Eye Protection
Chemical safety goggles or a face shield.
Hand Protection
Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection
Laboratory coat and closed-toe shoes.
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area. In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Step-by-Step Disposal Protocol
The proper disposal of trans-4-Butylcyclohexanecarboxylic acid is governed by its classification as a solid organic acid. The following procedures are based on general guidelines for laboratory chemical waste and should be adapted to comply with your institution's specific policies and local regulations.
Step 1: Waste Identification and Segregation
Properly identify the waste as solid trans-4-Butylcyclohexanecarboxylic acid. It is critical to segregate this waste stream from other incompatible chemicals.
Choose a waste container that is compatible with organic acids. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.[3][5]
The container must be clearly and accurately labeled as "Hazardous Waste."
The label must include:
The full chemical name: "trans-4-Butylcyclohexanecarboxylic Acid"
The concentration (if in solution)
The date accumulation started
The relevant hazard pictograms (e.g., irritant)
Step 3: Waste Accumulation and Storage
Collect the solid trans-4-Butylcyclohexanecarboxylic acid waste in the designated, labeled container.
Keep the waste container closed at all times, except when adding waste.[6][7]
Store the container in a designated hazardous waste accumulation area, which should be a well-ventilated, cool, and dry location.
Ensure secondary containment is used to prevent spills.[6]
Step 4: Disposal of Empty Containers
A container that has held trans-4-Butylcyclohexanecarboxylic acid is considered "empty" when all contents have been removed by normal means. To dispose of the empty container as non-hazardous waste:
Triple rinse the container with a suitable solvent (e.g., water or a solvent in which the acid is soluble).[8]
Collect the rinsate (the rinse liquid) and dispose of it as hazardous waste along with the solid acid waste.[7]
Deface or remove the original label from the empty container.[8]
Dispose of the clean, empty container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Step 5: Arranging for Final Disposal
Do not dispose of trans-4-Butylcyclohexanecarboxylic acid down the drain or in the regular trash.[9]
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
Follow their specific procedures for waste handover.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing trans-4-Butylcyclohexanecarboxylic Acid.
Caption: Decision workflow for the disposal of trans-4-Butylcyclohexanecarboxylic Acid.
Safeguarding Your Research: A Guide to Handling trans-4-Butylcyclohexanecarboxylic Acid
Essential safety protocols and disposal guidelines for researchers working with trans-4-Butylcyclohexanecarboxylic Acid. This document provides immediate, procedural guidance to ensure the safe handling and disposal of t...
Author: BenchChem Technical Support Team. Date: December 2025
Essential safety protocols and disposal guidelines for researchers working with trans-4-Butylcyclohexanecarboxylic Acid. This document provides immediate, procedural guidance to ensure the safe handling and disposal of this chemical, supporting a secure laboratory environment for scientists and drug development professionals.
trans-4-Butylcyclohexanecarboxylic Acid is a compound that requires careful handling due to its potential to cause skin and serious eye irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with trans-4-Butylcyclohexanecarboxylic Acid. The following table summarizes the recommended PPE.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn where splashing is a risk.[3]
Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Protection
Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully buttoned lab coat.[4]
Prevents skin contact, which can cause irritation.[1][2] Gloves should be inspected before use and changed immediately upon contamination.
Respiratory Protection
A NIOSH-approved respirator is required if engineering controls are insufficient to control dust levels.[5]
Protects against inhalation of dust, which may cause respiratory irritation.[6]
Operational Plan: Step-by-Step Handling Procedure
Following a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
Designated Area: All handling of trans-4-Butylcyclohexanecarboxylic Acid should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[5]
Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.[5]
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers, before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
Put on all required PPE as detailed in the table above.
Ensure gloves are the correct size and are free of any defects.
3. Handling the Chemical:
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
Avoid eating, drinking, or smoking in laboratory areas where the chemical is handled.[8]
4. Post-Handling Procedures:
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
1. Waste Segregation and Collection:
Solid Waste: All disposable materials contaminated with trans-4-Butylcyclohexanecarboxylic Acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.
Unused Chemical: Unused trans-4-Butylcyclohexanecarboxylic Acid should also be disposed of in a designated hazardous waste container.
2. Disposal Method:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[9]
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
In the event of exposure, immediate action is crucial.
Exposure Route
First Aid Measures
In case of eye contact
Rinse cautiously with water for several minutes.[2][7] Remove contact lenses, if present and easy to do. Continue rinsing.[2][7] If eye irritation persists, get medical advice/attention.[8]
In case of skin contact
Take off contaminated clothing immediately.[2][7] Wash off with soap and plenty of water.[7][10] If skin irritation occurs, get medical help.[2]
If inhaled
Move the person into fresh air.[7][10] If breathing is difficult, give oxygen.[2][7] If not breathing, give artificial respiration and consult a doctor immediately.[2][7]
If swallowed
Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Call a doctor or Poison Control Center immediately.[2]